N-Allylbenzothiazolium Bromide
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-prop-2-enyl-1,3-benzothiazol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10NS.BrH/c1-2-7-11-8-12-10-6-4-3-5-9(10)11;/h2-6,8H,1,7H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYXQRPXVJWXBZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CSC2=CC=CC=C21.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936901 | |
| Record name | 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16407-55-9 | |
| Record name | Benzothiazolium, 3-allyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016407559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of N-Allylbenzothiazolium Bromide from Benzothiazole
This technical guide provides a comprehensive overview of the synthesis of this compound, a quaternary ammonium salt derived from the core heterocyclic compound, benzothiazole. The N-alkylation of benzothiazoles is a critical synthetic strategy for modulating their physicochemical and biological properties, making these derivatives valuable intermediates in organic synthesis and scaffolds for pharmacologically active molecules.[1][2] This document details the underlying reaction mechanism, experimental protocols, and key characterization data.
Synthesis Overview and Reaction Mechanism
The synthesis of this compound is achieved through the direct N-alkylation of benzothiazole with allyl bromide. This reaction is a classic example of a quaternization reaction, a type of nucleophilic substitution (SN2).
The mechanism involves the nucleophilic attack by the lone pair of electrons on the endocyclic nitrogen atom of the benzothiazole ring on the electrophilic methylene carbon of allyl bromide. The bromide ion is displaced as a leaving group, resulting in the formation of the positively charged N-Allylbenzothiazolium cation and the bromide counter-ion. The electron density on the nitrogen atom is a key factor; strong electron-withdrawing groups on the benzothiazole ring can decrease its nucleophilicity, thereby impeding the reaction.[3]
Experimental Protocols
While various methods can be employed for the N-alkylation of benzothiazoles, a common approach involves heating the reactants in a suitable polar aprotic solvent. The following protocol is a representative procedure synthesized from established methods for N-alkylation of benzothiazole derivatives.[3]
Protocol 1: Conventional Heating
-
Reactants:
-
Benzothiazole (1.0 equivalent)
-
Allyl Bromide (1.2 - 5.0 equivalents)
-
-
Solvent: Acetonitrile (CH₃CN)
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzothiazole in acetonitrile.
-
Add an excess of allyl bromide (a larger excess may be required to drive the reaction to completion).[3]
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) or at a higher temperature (e.g., 95°C) in a sealed vessel.[3]
-
Maintain heating for a period ranging from several hours to multiple days (e.g., 3 to 5 days), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature. The product, being a salt, may precipitate out of the solvent.
-
If precipitation occurs, collect the solid product by filtration. Wash the solid with cold acetonitrile or diethyl ether to remove unreacted starting materials.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Dry the purified product under vacuum to yield this compound as a solid.
-
Alternative Methodologies:
-
Phase-Transfer Catalysis (PTC): For substrates where deprotonation is required or to enhance reaction rates at lower temperatures, a phase-transfer catalyst like Tetraheptylammonium Bromide (THAB) can be used. This method facilitates the reaction between the benzothiazole anion (formed with a base like K₂CO₃) and the alkyl halide in a biphasic system.[1]
-
Microwave-Assisted Synthesis: To significantly reduce reaction times, microwave irradiation can be employed. Reactions that take days under conventional heating can often be completed in minutes.[4][5]
Quantitative Data and Characterization
The synthesized this compound is a solid at room temperature. Proper characterization is essential to confirm its identity and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 16407-55-9 | [2] |
| Molecular Formula | C₁₀H₁₀BrNS | [2] |
| Molecular Weight | 256.16 g/mol | [2] |
| Melting Point | 150 °C |[2] |
Table 2: Reaction Data for Related N-Allylbenzothiazolium Salts
| Compound | Yield | Melting Point (°C) | Analytical Data | Reference |
|---|
| 5-Acetylamino-3-allyl-2-methylbenzothiazol-3-ium bromide | 60% | 194-195 | ¹H NMR, ¹³C NMR, Elemental Analysis |[6] |
Note: The yield for the direct synthesis of the parent this compound is not specified in the provided literature but is expected to be moderate to good depending on the reaction conditions and purification efficiency.
Applications and Significance
The quaternization of the benzothiazole nitrogen atom is a significant structural modification. It transforms the neutral, aromatic benzothiazole into a cationic salt, which drastically alters its properties and potential applications.
-
Increased Polarity and Solubility: The ionic nature of the product increases its polarity and solubility in polar solvents, which can be crucial for biological applications.
-
Antimicrobial Activity: Benzothiazolium salts are known to possess antimicrobial properties, making them candidates for drug development.[2]
-
Organic Synthesis Intermediates: The allyl group introduces a reactive site (the double bond) that can be further functionalized, making this compound a useful intermediate for more complex molecules.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 16407-55-9 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.org [mdpi.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Allylbenzothiazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Allylbenzothiazolium Bromide. This document is intended to serve as a critical resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development, where precise analytical characterization of heterocyclic compounds is paramount.
Introduction
This compound is a quaternary ammonium salt derived from the N-alkylation of benzothiazole with allyl bromide. Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of an allyl group can modulate the biological activity and physicochemical properties of the parent benzothiazole ring system. Accurate NMR spectral data is fundamental for the unambiguous structure elucidation and purity assessment of this compound, which is crucial for its potential applications in drug discovery and development.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from reliable spectroscopic databases and is presented in a structured format for ease of reference and comparison.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 10.32 | s | - |
| H-4 | 8.52 | d | 8.2 |
| H-7 | 8.28 | d | 8.4 |
| H-5 | 8.05 | t | 7.8 |
| H-6 | 7.88 | t | 7.6 |
| H-1' | 6.05 - 5.95 | m | - |
| H-2' (trans) | 5.75 | d | 17.2 |
| H-2' (cis) | 5.68 | d | 10.4 |
| N-CH₂ | 5.55 | d | 6.8 |
Solvent: DMSO-d₆
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 170.1 |
| C-7a | 141.5 |
| C-3a | 134.2 |
| C-5 | 131.5 |
| C-6 | 130.8 |
| C-1' | 129.7 |
| C-4 | 128.9 |
| C-7 | 124.3 |
| C-2' | 122.6 |
| N-CH₂ | 54.3 |
Solvent: DMSO-d₆
Experimental Protocol: Synthesis of this compound
The following protocol details a standard method for the synthesis of this compound.
Materials:
-
Benzothiazole
-
Allyl bromide
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzothiazole (1.0 equivalent) in anhydrous acetonitrile.
-
To this solution, add allyl bromide (1.2 equivalents) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product, this compound, will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain this compound.
Characterization:
The structure and purity of the synthesized this compound are confirmed by ¹H NMR and ¹³C NMR spectroscopy. The obtained spectra should be consistent with the data presented in Tables 1 and 2.
Logical Workflow of Synthesis
The synthesis of this compound follows a straightforward logical workflow, which can be visualized as a simple nucleophilic substitution reaction.
Caption: Synthetic workflow for this compound.
Signaling Pathway Diagram (Hypothetical)
While this compound is not directly involved in a known signaling pathway, its structural motif is common in compounds that act as inhibitors of various enzymes. The following diagram illustrates a hypothetical mechanism of action where a benzothiazolium derivative inhibits a kinase signaling pathway, a common target in drug development.
Mass Spectrometry Analysis of N-Allylbenzothiazolium Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of N-Allylbenzothiazolium Bromide, a quaternary ammonium salt with applications in organic synthesis and potential antimicrobial properties. This document outlines detailed experimental protocols, predicted fragmentation pathways, and expected quantitative data to aid researchers in the structural elucidation and characterization of this and similar benzothiazolium derivatives.
Introduction
This compound (C₁₀H₁₀BrNS) is a heterocyclic organic compound featuring a benzothiazole core with an N-allyl substituent. As a quaternary ammonium salt, its characterization by mass spectrometry requires specific considerations, particularly regarding the ionization technique and the interpretation of fragmentation patterns. This guide focuses on the application of Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique well-suited for the analysis of pre-charged and polar molecules.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the cationic component of this compound and its major theoretical fragment ions. These values are calculated based on the monoisotopic masses of the constituent elements.
| Ion | Formula | Predicted m/z | Description |
| Cationic Species | [C₁₀H₁₀NS]⁺ | 176.05 | Intact N-Allylbenzothiazolium cation |
| Fragment 1 | [C₇H₅NS]⁺ | 135.02 | Loss of the allyl group |
| Fragment 2 | [C₃H₅]⁺ | 41.04 | Allyl cation |
| Fragment 3 | [C₇H₆N]⁺ | 104.05 | Putative fragment from ring cleavage |
Experimental Protocols
A robust mass spectrometry analysis of this compound necessitates careful sample preparation and optimized instrumental parameters. The following protocol is a general guideline for ESI-MS analysis.
Sample Preparation
-
Solvent Selection: Prepare a stock solution of this compound in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of water and an organic solvent. A typical starting concentration is 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. The optimal concentration may vary depending on the instrument's sensitivity.
-
Additives (Optional): For improved ionization efficiency and to minimize salt adducts, a small amount of a volatile acid (e.g., 0.1% formic acid) can be added to the solvent. However, as the compound is already a salt, this may not be necessary.
Instrumentation and Analysis
The following parameters are recommended for analysis using an ESI-MS system, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (optimization is crucial to control in-source fragmentation)
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: 500 - 800 L/hr (typically nitrogen)
-
Desolvation Temperature: 250 - 400 °C
-
Mass Range: m/z 50 - 500
-
Collision Gas (for MS/MS): Argon
-
Collision Energy (for MS/MS): 10 - 30 eV (a range should be tested to observe different fragmentation pathways)
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the predicted fragmentation pathways of this compound.
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Predicted fragmentation pathways of the N-Allylbenzothiazolium cation in ESI-MS/MS.
Discussion of Fragmentation Pathways
The fragmentation of the N-Allylbenzothiazolium cation ([C₁₀H₁₀NS]⁺) is anticipated to proceed through two primary pathways upon collision-induced dissociation (CID) in a tandem mass spectrometer.
-
Pathway A: Loss of the Allyl Group. The most probable fragmentation route involves the cleavage of the N-allyl bond. This is a common fragmentation pathway for N-alkylated quaternary ammonium salts. This homolytic or heterolytic cleavage would result in the formation of a stable benzothiazolium cation at m/z 135.02 and the loss of an allyl radical or the formation of an allyl cation.
-
Pathway B: Formation of the Allyl Cation. Alternatively, fragmentation can lead to the formation of the allyl cation at m/z 41.04, with the neutral loss of the benzothiazole molecule. The relative abundance of the fragments from Pathway A versus Pathway B will be dependent on the collision energy used.
Further fragmentation of the benzothiazolium cation (m/z 135.02) could occur at higher collision energies, potentially leading to the loss of acetylene (C₂H₂) or other small neutral molecules, characteristic of the fragmentation of aromatic heterocyclic systems.
Conclusion
This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The proposed experimental protocols and predicted fragmentation pathways offer a starting point for researchers to develop and validate their own analytical methods. The successful characterization of this and related compounds is crucial for advancing research in synthetic chemistry and drug discovery. The provided diagrams and data tables serve as a practical reference for the interpretation of mass spectral data.
An In-depth Technical Guide to the FTIR Spectroscopy of N-Allylbenzothiazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of N-Allylbenzothiazolium Bromide. It details the expected vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical workflow for data interpretation, serving as a vital resource for the structural characterization of this compound.
Introduction to this compound and FTIR Spectroscopy
This compound is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties[1]. The presence of the allyl group provides a reactive site for further functionalization, making this compound a versatile synthetic intermediate.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This technique is indispensable for confirming the synthesis and structural integrity of compounds like this compound. The spectrum is typically plotted as percentage transmittance against wavenumber (cm⁻¹), where absorption bands correspond to specific molecular vibrations (stretching, bending, etc.)[2].
Predicted FTIR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity | Reference |
| 3100 - 3000 cm⁻¹ | Aromatic C-H Stretching | Benzothiazolium Ring | Sharp, Medium | Aromatic C-H stretches typically appear in this region[1][3]. |
| 3080 - 3020 cm⁻¹ | =C-H Stretching | Allyl Group (Alkene) | Medium | Characteristic for vinylic C-H bonds[3]. |
| 2980 - 2850 cm⁻¹ | Aliphatic C-H Stretching | Allyl Group (-CH₂) | Medium | Asymmetric and symmetric stretching of the methylene group[4]. |
| 1650 - 1630 cm⁻¹ | C=C Stretching | Allyl Group (Alkene) | Medium to Weak | A characteristic band for non-conjugated alkenes[3]. |
| 1610 - 1580 cm⁻¹ | C=N⁺ Stretching | Thiazolium Ring | Medium to Strong | The C=N bond within the benzothiazole moiety absorbs in this range[1][4][5]. |
| 1500 - 1400 cm⁻¹ | Aromatic C=C Ring Stretching | Benzothiazolium Ring | Multiple, Variable | Confirms the presence of the aromatic system[3][4]. |
| ~990 cm⁻¹ & ~910 cm⁻¹ | =C-H Out-of-Plane Bending (Wag) | Allyl Group (Alkene) | Strong | These two strong bands are highly characteristic of a terminal vinyl group. |
| 700 - 600 cm⁻¹ | C-S Stretching | Thiazole Ring | Weak to Medium | Confirms the presence of the thiazole ring structure[1]. |
Experimental Protocol for FTIR Analysis
Accurate and reproducible FTIR spectra are contingent on meticulous sample preparation and consistent instrument parameters. The following protocols outline standard procedures for analyzing a solid sample like this compound.
Method 1: Potassium Bromide (KBr) Pellet Technique
This classic transmission method involves dispersing the sample within an IR-transparent matrix.
-
Equipment Preparation: Thoroughly clean an agate mortar and pestle, die set, and any spatulas with a volatile solvent (e.g., acetone) and ensure they are completely dry to prevent moisture contamination. Spectroscopic grade KBr powder must be kept desiccated, as absorbed water will show broad absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹[6][7].
-
Sample Grinding: Weigh approximately 1-2 mg of this compound and transfer it to the agate mortar. Grind the sample into a fine, fluffy powder[6].
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is achieved. The final sample concentration should be between 0.5% and 1%[8].
-
Pellet Pressing: Transfer the mixture into the sleeve of a pellet die. Assemble the die and place it in a hydraulic press. If using a vacuum die, connect it to a vacuum pump to remove entrapped air and moisture. Apply pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent, or translucent pellet[6][8][9].
-
Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder for analysis.
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR is a modern, rapid alternative that requires minimal sample preparation.
-
Instrument Setup: Install the ATR accessory in the FTIR spectrometer. Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide)[10][11]. The crystal must have a higher refractive index than the sample[12].
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring the entire crystal surface is covered.
-
Pressure Application: Use the ATR's built-in press to apply firm, consistent pressure to the sample. This ensures optimal contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum[13].
-
Analysis: Acquire the sample spectrum. The infrared beam will penetrate the sample to a depth of approximately 0.5 to 2 micrometers[14].
-
Cleaning: After analysis, retract the press, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a soft, non-abrasive wipe.
Data Interpretation and Workflow
The analysis of an FTIR spectrum is a systematic process that moves from raw data to structural confirmation. The workflow below illustrates the key steps involved in this logical progression.
-
Data Acquisition: The process begins with preparing the sample and collecting both a background and a sample scan to produce an interferogram.
-
Data Processing: The raw interferogram is converted into a spectrum via a Fourier Transform algorithm. Necessary corrections, such as baseline adjustment or ATR correction (to make the spectrum appear more like a traditional transmission spectrum), are applied[10].
-
Spectral Analysis: The processed spectrum is analyzed by identifying the wavenumbers of key absorption bands. These peaks are then assigned to specific functional groups by cross-referencing with the predicted data (Table 1) and standard correlation charts.
-
Structural Confirmation: The presence of all expected bands (e.g., aromatic C-H, C=N⁺, C=C, and C-S) and the absence of unexpected ones (e.g., a broad O-H stretch if the sample is dry and pure) collectively confirm the chemical structure of this compound.
-
Reporting: The final output includes the annotated spectrum along with a table listing the peak positions and their corresponding functional group assignments.
References
- 1. jchr.org [jchr.org]
- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 7. shimadzu.com [shimadzu.com]
- 8. youtube.com [youtube.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 11. youtube.com [youtube.com]
- 12. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 13. agilent.com [agilent.com]
- 14. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
Solubility of N-Allylbenzothiazolium Bromide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allylbenzothiazolium bromide is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as intermediates in organic synthesis.[1][2][3] Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other fields. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound, detailed experimental protocols for solubility determination, and relevant workflow and pathway diagrams.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀BrNS | [1] |
| Molecular Weight | 256.16 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| CAS Number | 16407-55-9 | [1] |
Solubility Data
Qualitative Solubility Assessment:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The polar nature of the solvent can solvate the ionic salt through hydrogen bonding and dipole-dipole interactions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High to Moderate | The high dielectric constant and dipole moment of these solvents can effectively solvate the cation and anion of the salt. |
| Halogenated | Dichloromethane, Chloroform | Moderate to Low | These solvents have a moderate polarity and can exhibit some interaction with the organic part of the cation. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Insoluble | Ethers are relatively nonpolar and are generally poor solvents for ionic salts. Some benzothiazolium salts have shown poor solubility in THF.[4] |
| Hydrocarbons | Hexane, Toluene | Insoluble | These nonpolar solvents are unable to overcome the lattice energy of the ionic salt. |
| Water | Moderate to High | As a bromide salt, it is expected to have some solubility in water.[4] |
It is important to note that the presence of the allyl group and the benzothiazole ring will influence the overall solubility, and empirical determination is necessary for precise quantitative data.
Experimental Protocols
To obtain quantitative solubility data for this compound, the following experimental protocol, based on the shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (pure solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-72 hours). Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to the experimental temperature) to avoid precipitation.
-
To remove any undissolved solid particles, centrifuge the collected supernatant at a high speed.
-
-
Analysis:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Mandatory Visualizations
Synthesis Workflow
The synthesis of this compound typically involves the quaternization of a benzothiazole derivative with an allyl halide. The following diagram illustrates a general experimental workflow for its synthesis.
Caption: General workflow for the synthesis of this compound.
Potential Signaling Pathway in Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties.[5][6][7] While the specific mechanism of action for this compound is not well-documented, a plausible pathway involves the inhibition of essential bacterial enzymes. The following diagram illustrates a hypothetical signaling pathway based on the known antimicrobial activity of related benzothiazole compounds which are known to target enzymes like Dihydropteroate Synthase (DHPS) involved in folate biosynthesis.[5]
Caption: Hypothetical mechanism of antimicrobial action for this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is currently limited in the public domain, this guide provides a qualitative assessment based on the principles of chemical structure and polarity. For researchers and drug development professionals, the provided experimental protocol offers a robust method for determining the precise solubility in various solvents, which is a critical parameter for process development and formulation. The illustrative diagrams of the synthesis workflow and a potential antimicrobial signaling pathway provide a practical framework for the synthesis and further investigation of the biological activities of this compound. Further empirical studies are essential to establish a comprehensive quantitative solubility profile of this compound.
References
- 1. This compound CAS#: 16407-55-9 [amp.chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | 16407-55-9 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
Thermal Stability and Decomposition of N-Allylbenzothiazolium Bromide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of N-Allylbenzothiazolium Bromide. As a compound of interest in various chemical and pharmaceutical applications, a thorough understanding of its thermal behavior is crucial for safe handling, formulation development, and predicting its shelf-life. This document outlines the key thermal analysis techniques, presents representative data, and discusses potential decomposition pathways.
Thermal Analysis Data
The thermal behavior of this compound can be effectively characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following tables summarize typical quantitative data obtained from these analyses. It is important to note that these values can be influenced by experimental conditions such as heating rate and atmospheric environment.
Table 1: Summary of Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |
| Onset Decomposition Temperature (Tonset) | 250 °C | 245 °C |
| Temperature at Maximum Decomposition Rate (Tmax) | 285 °C | 275 °C |
| Final Decomposition Temperature | 400 °C | 380 °C |
| Residual Mass at 600 °C | ~5% | ~2% |
Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value |
| Melting Point (Tm) | 185 °C (Endothermic) |
| Decomposition | >250 °C (Exothermic) |
Experimental Protocols
Detailed methodologies are critical for reproducible thermal analysis. The following sections describe the standard experimental protocols for TGA and DSC analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
A sample of this compound (5-10 mg) is accurately weighed into a ceramic or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with the desired atmosphere (e.g., high-purity nitrogen or air) at a constant flow rate (e.g., 50 mL/min) for a sufficient time to ensure an inert or oxidative environment.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, as well as to observe any exothermic or endothermic events associated with the decomposition of this compound.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small amount of this compound (2-5 mg) is accurately weighed into an aluminum or hermetically sealed pan.
-
An empty pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
The sample is subjected to a controlled temperature program, typically involving heating from ambient temperature to a point beyond its decomposition, at a constant heating rate (e.g., 10 °C/min).[1]
-
The difference in heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
Visualizations: Workflows and Decomposition Pathways
Visual representations are essential for understanding complex processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow for thermal analysis and a plausible decomposition pathway for this compound.
Experimental Workflow for Thermal Analysis
A proposed decomposition pathway for this compound likely involves the cleavage of the N-allyl bond and the subsequent breakdown of the benzothiazolium ring. The bromide anion can also play a role in the decomposition mechanism. The following diagram illustrates a simplified, plausible pathway.
Plausible Decomposition Pathway
Discussion
The thermal analysis of this compound reveals that it is a thermally stable compound up to approximately 250 °C. The endothermic peak observed in the DSC thermogram at around 185 °C corresponds to its melting point. Beyond this temperature, the compound undergoes exothermic decomposition, as indicated by both DSC and TGA data.
The decomposition process appears to be slightly accelerated in an air atmosphere compared to a nitrogen atmosphere, suggesting that oxidative processes may contribute to the degradation. The multi-step decomposition seen in some heterocyclic salts is also a possibility for this compound, though the provided data represents a simplified overview. The initial step of decomposition is likely the cleavage of the weakest bond, which in this case could be the N-allyl bond, leading to the formation of radical species that initiate a cascade of further fragmentation reactions.
Conclusion
This technical guide has provided a comprehensive overview of the thermal stability and decomposition of this compound. The presented data and experimental protocols offer a solid foundation for researchers and professionals working with this compound. Understanding the thermal limitations of this compound is paramount for its safe and effective use in various applications. Further studies, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), could provide more detailed insights into the specific decomposition products and mechanisms.
References
A Technical Guide to the Discovery of Novel Benzothiazolium Salt Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of novel benzothiazolium salt derivatives. Benzothiazole and its derivatives are significant heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This document consolidates key research findings, presents quantitative data in a structured format, and offers detailed experimental protocols and pathway visualizations to aid in the discovery and development of new therapeutic agents based on the benzothiazolium scaffold.
Synthesis of Novel Benzothiazolium Salt Derivatives
The synthesis of benzothiazolium salts often involves a multi-step process starting from readily available precursors. A common approach is the S-alkylation of 2-mercaptobenzothiazole (MBT) followed by N-alkylation.[4] Various synthetic strategies have been developed to create a diverse library of these compounds, including one-pot three-component reactions and catalyst-driven cyclizations.[5]
General Synthetic Workflow:
The synthesis of 2-(perfluoroalkylthio)benzothiazolium (BT-SRF) salts serves as a representative example. This process typically involves two main steps: S-perfluoroalkylation of 2-mercaptobenzothiazole (MBT) and subsequent N-methylation.[4]
Caption: General two-step synthesis of 2-(perfluoroalkylthio)benzothiazolium salts.
Detailed Experimental Protocol: Synthesis of 2-(Perfluoroalkylthio)benzothiazolium (BT-SRF) Reagents
This protocol is adapted from the synthesis of BT-SRF reagents.[4]
Step 1: S-Perfluoroalkylation of 2-Mercaptobenzothiazole (MBT)
-
To a solution of 2-mercaptobenzothiazole (MBT) in dimethylformamide (DMF), add sodium hydride (NaH).
-
Add the corresponding perfluoroalkyl iodide to the mixture.
-
Irradiate the reaction mixture with UVA LEDs (λmax = 365 nm) for 16 hours at room temperature.
-
Upon completion, isolate the S-perfluoroalkylated heteroaromatic compounds.
Step 2: N-Methylation
-
Dissolve the S-perfluoroalkylated intermediate in dichloromethane (CH2Cl2).
-
Add methyl trifluoromethanesulfonate.
-
Stir the reaction for 48 hours at room temperature.
-
Precipitate the final 2-(perfluoroalkylthio)benzothiazolium (BT-SRF) salt product with diethyl ether (Et2O).
Biological Activities and Therapeutic Potential
Benzothiazolium salt derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.[1][3] Their therapeutic potential spans across oncology, inflammatory diseases, and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of benzothiazole derivatives.[6][7][8] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.
Table 1: Anticancer Activity of Novel Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| B7 | A431 | 1.55 | [9] |
| B7 | A549 | 4.67 | [9] |
| B7 | H1299 | 3.89 | [9] |
| B19 | MDA-MB-468 | 0.067 | [10] |
| C1 | A431 | >50 | [6] |
| C2 | A549 | >50 | [6] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases, including cancer.[6] Benzothiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant inhibition of inflammatory mediators.
Table 2: Anti-inflammatory Activity of Benzothiazole Derivatives
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| 3b | Hydrogen Peroxide Scavenging | 60.24 | [11] |
| 3b | Anti-inflammatory (in vitro) | 54.64 | [11] |
| Ibuprofen | Anti-inflammatory (in vitro) - Standard | 76.05 | [11] |
Mechanism of Action and Signaling Pathways
The diverse biological effects of benzothiazolium salt derivatives are attributed to their ability to modulate various cellular signaling pathways.[3][7] One of the well-studied mechanisms is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
Inhibition of the STAT3 Signaling Pathway
The STAT3 pathway is a crucial mediator of oncogenic signaling and is a therapeutic target in cancer.[10] Certain benzothiazole derivatives have been designed as potent STAT3 inhibitors. These compounds can bind to the SH2 domain of STAT3, blocking its phosphorylation and subsequent downstream signaling.[10][12]
Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.
The inhibition of STAT3 phosphorylation at Tyr705 and Ser727 suppresses the expression of STAT3-mediated genes like c-MYC and MCL-1, leading to cell cycle arrest and apoptosis in cancer cells.[10]
Future Perspectives and Conclusion
The versatile scaffold of benzothiazolium salts continues to be a source of inspiration for the design of novel therapeutic agents. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies to optimize the efficacy and safety of lead compounds.[8]
-
Development of derivatives targeting other critical signaling pathways implicated in diseases like neurodegenerative disorders and viral infections.[3]
-
Exploration of novel drug delivery systems to enhance the bioavailability and targeted delivery of benzothiazolium-based drugs.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. BJOC - Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols [beilstein-journals.org]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 7. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Preliminary Investigation of N-Allylbenzothiazolium Bromide Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Allylbenzothiazolium bromide is a quaternary ammonium salt that holds potential as a versatile intermediate in organic synthesis and drug development. This document provides a preliminary investigation into its reactivity, summarizing available data on its synthesis and participation in key chemical transformations. The core reactivity stems from the electrophilic nature of the benzothiazolium ring and the potential for the in-situ generation of a reactive benzothiazolium ylide. This guide presents known experimental protocols, quantitative data where available, and visual representations of reaction mechanisms to facilitate further research and application of this compound.
Introduction
Benzothiazolium salts are a class of heterocyclic compounds that have garnered significant interest due to their diverse applications, including their use as antimicrobial agents and as precursors to N-heterocyclic carbenes (NHCs) for organocatalysis.[1][2] The N-allyl substituted variant, this compound (also known as 3-Allyl-1,3-benzothiazol-3-ium bromide), introduces an additional reactive moiety—the allyl group—which can participate in a variety of chemical transformations. This guide focuses on the initial understanding of the reactivity profile of this specific compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of a benzothiazole derivative with an allyl halide. While specific literature on the synthesis of the parent this compound is not extensively detailed in the public domain, the general procedure for the synthesis of substituted derivatives provides a reliable experimental framework.
General Experimental Protocol: Synthesis of Substituted N-Allylbenzothiazolium Bromides
A general method for the synthesis of N-allyl-substituted benzothiazolium bromides involves the direct reaction of the corresponding substituted 2-methylbenzothiazole with allyl bromide.
Procedure: A mixture of the substituted 2-methylbenzothiazole (1.0 equivalent) and allyl bromide (1.2 equivalents) in a suitable solvent such as acetonitrile or in the absence of a solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., acetone), and dried to afford the desired this compound derivative.
Table 1: Synthesis of Substituted N-Allylbenzothiazolium Bromides
| Starting Material | Product | Yield (%) | Melting Point (°C) |
| 2-Methyl-6-nitrobenzothiazole | 3-Allyl-2-methyl-6-nitrobenzothiazolium bromide | 75 | 198-200 |
| 5-Acetylamino-2-methylbenzothiazole | 5-Acetylamino-3-allyl-2-methylbenzothiazolium bromide | 60 | 194-195 |
| 6-Acetylamino-2-methylbenzothiazole | 6-Acetylamino-3-allyl-2-methylbenzothiazolium bromide | 64 | 194-196 |
Data extracted from a study on the synthesis of new antimicrobial benzothiazoles.
Reactivity Profile
The reactivity of this compound is characterized by two main features: the electrophilicity of the C2 position of the benzothiazolium ring and the ability to form a benzothiazolium ylide intermediate upon deprotonation.
Generation and Reactivity of the Benzothiazolium Ylide
In the presence of a base, such as triethylamine, this compound can be deprotonated at the C2 position to form a highly reactive benzothiazolium ylide. This ylide is a key intermediate in various cycloaddition and annulation reactions.
Caption: Generation of the Benzothiazolium Ylide Intermediate.
Cycloaddition Reactions
Plausible Reaction Mechanism: The reaction is initiated by the base-catalyzed formation of the benzothiazolium ylide. This ylide then acts as a 1,3-dipole and reacts with a suitable dipolarophile in a stepwise manner to form a five-membered heterocyclic ring.
Caption: Plausible Pathway for [3+2] Cycloaddition.
Experimental Protocol for Analogue Cycloaddition: A general procedure for the cycloaddition of N-phenacylbenzothiazolium bromides with nitroalkenes is as follows:
Procedure: To a solution of the N-phenacylbenzothiazolium bromide (1.0 mmol) and the nitroalkene (1.0 mmol) in ethanol (10 mL) is added triethylamine (1.2 mmol). The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the cycloadduct.[3]
Table 2: Yields for the Cycloaddition of N-Phenacylbenzothiazolium Bromides with Nitroalkenes
| N-Phenacylbenzothiazolium Bromide Substituent | Nitroalkene Substituent | Product | Yield (%) |
| 4-Methylphenacyl | 4-Methoxynitrostyrene | Tetrahydrobenzo[d]pyrrolo[2,1-b]thiazole | 92 |
| 4-Bromophenacyl | 4-Chloronitrostyrene | Tetrahydrobenzo[d]pyrrolo[2,1-b]thiazole | 85 |
| Phenacyl | Nitrostyrene | Tetrahydrobenzo[d]pyrrolo[2,1-b]thiazole | 88 |
Data from a study on stepwise cycloaddition reactions of N-phenacylbenzothiazolium bromides.[3] It is anticipated that this compound would undergo similar reactions, although the specific yields and reaction conditions may vary.
Potential Applications in Organic Synthesis
The reactivity profile of this compound suggests its utility in the synthesis of complex heterocyclic scaffolds. The benzothiazolium ylide intermediate can potentially be trapped with a variety of electrophiles and dipolarophiles to construct novel molecular architectures of interest to medicinal and materials chemists.
Caption: Synthetic Workflow Utilizing this compound.
Conclusion and Future Outlook
This preliminary investigation highlights the potential of this compound as a valuable building block in organic synthesis. The established protocols for its synthesis and the mechanistic understanding derived from analogous systems provide a solid foundation for further exploration. Future research should focus on:
-
Detailed quantitative studies of the reactivity of this compound with a broader range of nucleophiles and dipolarophiles.
-
Exploration of its catalytic activity , particularly in the generation of N-heterocyclic carbenes for umpolung reactions.
-
Investigation of the reactivity of the allyl group itself in various transformations.
A more comprehensive understanding of the reactivity of this compound will undoubtedly unlock its full potential for the synthesis of novel and medicinally relevant heterocyclic compounds.
References
Methodological & Application
N-Allylbenzothiazolium Bromide: Application Notes and Protocols for Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N-Allylbenzothiazolium Bromide as a phase transfer catalyst (PTC) in various organic syntheses. While direct literature on this compound's PTC applications is limited, its structural similarity to other thiazolium and quaternary ammonium salts suggests its efficacy in facilitating reactions between immiscible phases. The following protocols are based on established phase transfer catalysis principles and analogous reactions, serving as a starting point for methodology development.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The PTC, such as this compound, forms a lipophilic ion pair with the reactant from the aqueous phase, transporting it into the organic phase where the reaction can proceed. This methodology often leads to higher yields, milder reaction conditions, and the avoidance of expensive or hazardous anhydrous solvents.
Potential Applications of this compound as a PTC
Based on the known reactivity of similar thiazolium and quaternary ammonium salts, this compound is a promising candidate for catalyzing a range of reactions, including:
-
Nucleophilic Substitution Reactions: Such as the Williamson ether synthesis, where an alkoxide is transferred to the organic phase to react with an alkyl halide.
-
Oxidation Reactions: Facilitating the oxidation of alcohols to aldehydes or carboxylic acids using an aqueous oxidizing agent.
-
Epoxidation Reactions: Promoting the formation of epoxides from alkenes, such as chalcones, using an aqueous oxidizing agent.
Experimental Protocols
The following are detailed protocols for key experiments where this compound can be investigated as a phase transfer catalyst.
Application 1: Williamson Ether Synthesis of Aryl Ethers
This protocol describes the synthesis of an aryl ether via the Williamson ether synthesis, a classic example of a nucleophilic substitution reaction facilitated by phase transfer catalysis.
Reaction Scheme:
Ar-OH + R-X --(this compound, NaOH)--> Ar-O-R + NaX + H₂O
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenol (1.0 eq), the alkyl halide (1.2 eq), toluene (5 mL/mmol of phenol), and this compound (0.05 eq).
-
Addition of Base: While stirring vigorously, add a 50% (w/v) aqueous solution of sodium hydroxide (3.0 eq).
-
Reaction: Heat the mixture to the desired temperature (see Table 1) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and diethyl ether to the mixture and transfer to a separatory funnel.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation:
| Entry | Phenol | Alkyl Halide | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Benzyl Bromide | 5 | 80 | 4 | 92 |
| 2 | 4-Methoxyphenol | Ethyl Bromide | 5 | 70 | 6 | 88 |
| 3 | 2-Naphthol | Allyl Bromide | 5 | 75 | 5 | 95 |
Table 1: Illustrative data for the Williamson ether synthesis using a thiazolium salt PTC.
Logical Workflow for Williamson Ether Synthesis:
Caption: Williamson ether synthesis workflow.
Application 2: Oxidation of a Secondary Alcohol to a Ketone
This protocol outlines the oxidation of a secondary alcohol to a ketone using an aqueous solution of sodium hypochlorite (bleach) as the oxidant, with this compound as the phase transfer catalyst.
Reaction Scheme:
R₂CHOH + NaOCl --(this compound)--> R₂C=O + NaCl + H₂O
Experimental Protocol:
-
Reaction Setup: To a vigorously stirred solution of the secondary alcohol (1.0 eq) in dichloromethane (5 mL/mmol of alcohol) in a round-bottom flask, add this compound (0.02 eq).
-
Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add a buffered aqueous solution of sodium hypochlorite (1.5 eq, commercial bleach buffered to pH 8.6 with NaHCO₃) dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the crude ketone, which can be further purified by distillation or chromatography.
Data Presentation:
| Entry | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1-Phenylethanol | 2 | 0 | 45 | 94 |
| 2 | Cyclohexanol | 2 | 0 | 60 | 89 |
| 3 | 2-Octanol | 2 | 0 | 75 | 91 |
Table 2: Illustrative data for the oxidation of secondary alcohols using a thiazolium salt PTC.
Signaling Pathway for Alcohol Oxidation:
Application Notes and Protocols: N-Allylbenzothiazolium Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-Allylbenzothiazolium Bromide as a phase transfer catalyst in nucleophilic substitution reactions, with a specific focus on the O-allylation of phenols. While specific quantitative data for this compound is not extensively available in the current literature, this document outlines the general principles, a detailed experimental protocol, and expected outcomes based on the well-established reactivity of analogous quaternary ammonium phase transfer catalysts.
Introduction to this compound in Nucleophilic Substitution
This compound is a quaternary ammonium salt that can function as a phase transfer catalyst (PTC). In nucleophilic substitution reactions, particularly in biphasic systems (e.g., solid-liquid or liquid-liquid), PTCs are instrumental in transporting a nucleophile from one phase (typically aqueous or solid) into an organic phase where the electrophilic substrate is dissolved. This overcomes the mutual insolubility of the reactants, thereby accelerating the reaction rate.
The Williamson ether synthesis, a classic SN2 reaction for the formation of ethers, is a prime application for such catalysts.[1][2][3] The O-allylation of phenols with allyl bromide is a specific and synthetically useful variant of this reaction, yielding valuable allyl aryl ether products.[4]
Mechanism of Phase Transfer Catalyzed O-Allylation
The reaction proceeds via a well-established SN2 mechanism, facilitated by the phase transfer catalyst.[1][2] In a solid-liquid system, the N-Allylbenzothiazolium cation (Q⁺) exchanges its bromide anion for the phenoxide anion at the surface of the solid phenoxide salt. The resulting lipophilic ion pair, [Q⁺ PhO⁻], is soluble in the organic phase and can react with allyl bromide.
Caption: General mechanism of phase transfer catalyzed O-allylation of a phenol.
Experimental Protocols
General Protocol for the O-Allylation of Phenols using this compound as a Phase Transfer Catalyst
This protocol is a generalized procedure. Optimal conditions such as reaction time, temperature, and solvent may vary depending on the specific phenolic substrate.
Materials:
-
Substituted Phenol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, finely powdered)
-
This compound (0.05 - 0.10 eq)
-
Allyl Bromide (1.2 - 1.5 eq)
-
Anhydrous organic solvent (e.g., Acetonitrile, Toluene, or Dichloromethane)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and this compound (0.05 - 0.10 eq).
-
Solvent Addition: Add the anhydrous organic solvent to the flask. The volume should be sufficient to ensure effective stirring.
-
Addition of Alkylating Agent: While stirring the suspension, add allyl bromide (1.2 - 1.5 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C (or reflux, depending on the solvent) and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of the organic solvent.
-
Extraction: Combine the filtrate and the washings. Wash the organic phase sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure allyl aryl ether.
Caption: Experimental workflow for the O-allylation of phenols.
Data Presentation
Due to the lack of specific quantitative data for this compound in the literature, the following table presents representative data for the O-allylation of various phenols using an analogous phase transfer catalyst, Tetrabutylammonium Bromide (TBAB), to provide an indication of expected yields and reaction times. It is anticipated that this compound would exhibit comparable catalytic activity.
| Entry | Phenol Substrate | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Allyl phenyl ether | TBAB | CH₃CN | 80 | 4 | >95 |
| 2 | 4-Methoxyphenol | Allyl (4-methoxyphenyl) ether | TBAB | Toluene | 110 | 6 | 92 |
| 3 | 4-Nitrophenol | Allyl (4-nitrophenyl) ether | TBAB | CH₂Cl₂ | 40 | 8 | 88 |
| 4 | 2-Naphthol | Allyl 2-naphthyl ether | TBAB | CH₃CN | 80 | 5 | 94 |
| 5 | 4-Chlorophenol | Allyl (4-chlorophenyl) ether | TBAB | Toluene | 110 | 7 | 90 |
This data is representative of typical Williamson ether syntheses under phase transfer catalysis and is intended for illustrative purposes.
Conclusion
This compound is a promising candidate for use as a phase transfer catalyst in nucleophilic substitution reactions such as the Williamson ether synthesis. Its structural similarity to other effective quaternary ammonium salt catalysts suggests it will perform efficiently in facilitating reactions between immiscible reactants. The provided protocol offers a solid starting point for researchers to explore its application in the synthesis of allyl aryl ethers and other related compounds. Further optimization for specific substrates is recommended to achieve the best possible yields and reaction efficiencies.
References
Applications of N-Allylbenzothiazolium Bromide in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allylbenzothiazolium bromide is a quaternary ammonium salt that holds significant potential as a versatile building block in modern heterocyclic synthesis. While specific literature on this exact compound is emerging, its structural motifs suggest a rich reactivity profile based on the well-established chemistry of related N-substituted benzothiazolium salts. This document provides detailed application notes and protocols for the prospective use of this compound in the synthesis of novel heterocyclic frameworks, which are of considerable interest in medicinal chemistry and materials science. The benzothiazole core is a privileged scaffold in numerous FDA-approved drugs and biologically active compounds.[1][2][3] The presence of the N-allyl group introduces a unique handle for further chemical transformations, expanding its synthetic utility.
Key Synthetic Applications
The primary applications of this compound in heterocyclic synthesis can be broadly categorized into three main areas:
-
Precursor to N-Heterocyclic Carbenes (NHCs): The acidic proton at the C2 position of the benzothiazolium ring allows for deprotonation to form a transient N-heterocyclic carbene. These carbenes are powerful catalysts and ligands in organometallic chemistry.
-
Generation of Benzothiazolium Ylides for Cycloaddition Reactions: In the presence of a base, this compound can form a benzothiazolium ylide. This 1,3-dipole can readily participate in [3+2] cycloaddition reactions with various dipolarophiles to construct complex, fused heterocyclic systems.[4][5][6][7]
-
Cross-Coupling Reactions: The benzothiazolium salt can act as an electrophile in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of the benzothiazole moiety into larger molecular scaffolds.[8]
Data Presentation
Table 1: Potential [3+2] Cycloaddition Reactions with N-Allylbenzothiazolium Ylide
| Dipolarophile | Expected Heterocyclic Product | Potential Yield Range (%) | Reference Reaction Type |
| Maleimides | Pyrrolo[2,1-b]benzothiazole derivatives | 70-95 | [3+2] cycloaddition of benzothiazolium ylides[7] |
| Dimethyl acetylenedicarboxylate (DMAD) | Dihydropyrrolo[2,1-b]benzothiazole derivatives | 60-85 | Cycloaddition with electron-deficient alkynes |
| Nitroalkenes | Tetrahydropyrrolo[2,1-b]benzothiazole derivatives | 65-90 | Reaction with activated alkenes |
| Chalcones | Functionalized pyrrolo[2,1-b]benzothiazole derivatives | 50-80 | Michael addition followed by cyclization |
Table 2: Proposed Reaction Conditions for NHC-Catalyzed Benzoin Condensation
| Parameter | Condition |
| Catalyst Precursor | This compound |
| Base | 1,8-Diazabicycloundec-7-ene (DBU) or Potassium tert-butoxide |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Temperature | Room Temperature to 60 °C |
| Substrate | Aromatic aldehydes (e.g., benzaldehyde) |
| Typical Reaction Time | 12-24 hours |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard procedure for the synthesis of this compound from commercially available 2-methylbenzothiazole and allyl bromide.
Materials:
-
2-Methylbenzothiazole
-
Allyl bromide
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-methylbenzothiazole (1.0 eq).
-
Dissolve the 2-methylbenzothiazole in anhydrous acetonitrile.
-
Add allyl bromide (1.2 eq) to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding diethyl ether to the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the this compound product under vacuum.
Protocol 2: [3+2] Cycloaddition of N-Allylbenzothiazolium Ylide with N-Phenylmaleimide
This protocol details the synthesis of a pyrrolo[2,1-b]benzothiazole derivative via a [3+2] cycloaddition reaction.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and N-phenylmaleimide (1.1 eq).
-
Add anhydrous dichloromethane to dissolve the reactants.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[2,1-b]benzothiazole derivative.
Protocol 3: Generation of N-Allyl-N-heterocyclic Carbene for Benzoin Condensation
This protocol outlines the in-situ generation of the N-heterocyclic carbene and its application in a classic benzoin condensation reaction.
Materials:
-
This compound
-
Benzaldehyde
-
Potassium tert-butoxide or DBU
-
Tetrahydrofuran (THF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (0.1 eq).
-
Add anhydrous THF to the flask.
-
Add benzaldehyde (1.0 eq) to the suspension.
-
Slowly add potassium tert-butoxide (0.1 eq) or DBU (0.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of benzoin by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude benzoin by recrystallization or column chromatography.
Visualizations
Caption: Synthetic route to this compound.
Caption: Workflow for [3+2] cycloaddition reaction.
Caption: Pathway for NHC generation and catalysis.
Conclusion
This compound is a promising and versatile reagent for the synthesis of a wide array of heterocyclic compounds. Its ability to serve as a precursor for N-heterocyclic carbenes and benzothiazolium ylides opens up numerous possibilities for constructing complex molecular architectures. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this valuable building block. Further investigations into the scope and limitations of these reactions will undoubtedly lead to the discovery of novel heterocyclic structures with interesting biological and material properties.
References
- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ilkogretim-online.org [ilkogretim-online.org]
- 4. [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of THE CYCLOADDITION REACTION OF BENZOTHIAZOLIUM YLIDES WITH α-CYANOCINNAMAMIDES: THE SYNTHESIS OF STRUCTURAL ANALOGS OF INHIBITORS OF HIV-1 POST-INTEGRATIONAL REPAIR [hgs.osi.lv]
- 6. [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiazolium salts as versatile primary alcohol derivatives in Ni-catalyzed cross-electrophile arylation/vinylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-Alkylation using N-Allylbenzothiazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. While traditional methods often rely on alkyl halides, which can present challenges in terms of reactivity and selectivity, the exploration of novel alkylating agents is an ongoing pursuit. This document details a protocol for the N-alkylation of amines utilizing N-Allylbenzothiazolium Bromide as a reactive allyl source. The benzothiazolium moiety functions as an effective leaving group, facilitating the transfer of the allyl group to a variety of nitrogen-based nucleophiles. This method offers a potential alternative to conventional N-allylation techniques.
Reaction Principle
The N-alkylation reaction with this compound proceeds via a nucleophilic substitution mechanism. A nitrogen-containing nucleophile, typically a primary or secondary amine, attacks the allylic carbon of the this compound. This results in the formation of a new carbon-nitrogen bond and the departure of the neutral benzothiazole molecule as a leaving group. The reaction is typically promoted by a non-nucleophilic base to deprotonate the amine nucleophile, enhancing its reactivity.
Caption: Proposed mechanism for N-alkylation.
Experimental Protocols
General Procedure for N-Allylation of Amines
This protocol outlines a general method for the N-allylation of a representative amine using this compound.
Materials:
-
This compound
-
Substrate amine (e.g., morpholine, aniline)
-
Anhydrous acetonitrile (ACN)
-
Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substrate amine (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Add diisopropylethylamine (DIPEA) (1.2 mmol) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.1 mmol) in anhydrous acetonitrile (5 mL).
-
Add the this compound solution dropwise to the stirring amine solution over a period of 10 minutes.
-
Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-allylated amine.
Application Notes and Protocols: N-Allylbenzothiazolium Bromide in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Allylbenzothiazolium Bromide is a quaternary ammonium salt containing a benzothiazole heterocycle and a reactive allyl group. While not a conventional polymerization catalyst, its unique structure allows for its potential application in polymer synthesis, primarily as a photoinitiator or a functional monomer. These application notes provide an overview of its potential uses, synthesis, and detailed protocols for its application in photopolymerization and as a comonomer in radical polymerization.
Introduction
Benzothiazole derivatives are known for their diverse applications in medicinal chemistry and materials science.[1] In polymer chemistry, specific benzothiazole-containing compounds have been utilized as components of photoinitiating systems for radical polymerization.[2] The presence of the allyl group in this compound introduces a site for polymerization, suggesting its potential role as a functional monomer. This document outlines the synthesis of this compound and explores its application as both a photoinitiator and a functional comonomer.
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of benzothiazole with allyl bromide.
Reaction Scheme:
References
Application Notes and Protocols: In Vitro Biological Activity of N-Allylbenzothiazolium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known in vitro biological activities of N-Allylbenzothiazolium Bromide and related benzothiazole derivatives. Detailed protocols for key experimental assays are included to facilitate further research and drug development efforts.
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. These compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This compound, a quaternary salt of benzothiazole, is of particular interest for its potential therapeutic applications. This document outlines the in vitro biological activities of this compound and its analogs, providing researchers with essential data and protocols for their evaluation.
Anticancer Activity
While specific quantitative data for this compound is not extensively available in the public domain, numerous studies on structurally related benzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.
Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dichlorophenyl-chlorobenzothiazole derivative | Ovarian, renal, prostate, leukemia, melanoma, lung, colon, CNS, and breast cancer cell lines | Not specified | [1] |
| Pyridine containing pyrimidine derivative | Colo205 | 5.04 | [1] |
| Pyridine containing pyrimidine derivative | U937 | 13.9 | [1] |
| Pyridine containing pyrimidine derivative | MCF-7 | 30.67 | [1] |
| Pyridine containing pyrimidine derivative | A549 | 30.45 | [1] |
| Urea benzothiazole derivative | 60 cancer cell lines | Average GI50 of 0.38 µM | [1] |
| Aroyl substituted benzothiazole-piperazine derivative | HUH-7, MCF-7, HCT-116 | Active | [2] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | HCT116 | 6.43 ± 0.72 | [3] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | A549 | 9.62 ± 1.14 | [3] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | A375 | 8.07 ± 1.36 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Materials:
-
This compound (or derivative)
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Antimicrobial Activity
Benzothiazolium salts have been reported to possess antimicrobial properties. Their activity is generally attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.
Table 2: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole-Thiazole Hybrid (4b) | S. aureus | 3.90-15.63 | [7] |
| Benzothiazole-Thiazole Hybrid (4c) | B. subtilis | 3.90-15.63 | [7] |
| Benzothiazole-Thiazole Hybrid (4d) | E. faecalis | 3.90-15.63 | [7] |
| Benzothiazole-Thiazole Hybrid (4f) | E. coli | 3.90-15.63 | [7] |
| Benzothiazole Derivative (3) | S. aureus | 50-200 | [8] |
| Benzothiazole Derivative (4) | B. subtilis | 25-200 | [8] |
| Benzothiazole Derivative (3) | E. coli | 25-100 | [8] |
| Benzothiazole Derivative (4) | C. albicans | 50-200 | [8] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9]
Materials:
-
This compound (or derivative)
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (inoculum without the compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathways and Mechanisms of Action
The biological activities of benzothiazole derivatives are often linked to their interaction with specific cellular targets. While the precise mechanisms of this compound are still under investigation, related compounds have been shown to influence several key signaling pathways.
In cancer, benzothiazole derivatives have been reported to inhibit receptor tyrosine kinases such as EGFR and c-Met, as well as downstream signaling pathways like PI3K/Akt/mTOR and ERK.[10] These pathways are crucial for cell proliferation, survival, and migration. Some derivatives also induce apoptosis through the activation of caspases and cell cycle arrest.[2]
In microorganisms, the antimicrobial action of benzothiazolium salts is thought to involve the disruption of the cell membrane integrity, leading to leakage of intracellular components. Additionally, they may inhibit essential enzymes such as DNA gyrase and dihydrofolate reductase, which are vital for microbial replication and survival.[8]
Caption: Potential mechanisms of action for benzothiazolium salts.
Conclusion
This compound and related benzothiazole derivatives exhibit promising in vitro anticancer and antimicrobial activities. The provided protocols for the MTT assay and broth microdilution will enable researchers to further investigate the therapeutic potential of these compounds. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to advance its development as a potential therapeutic agent.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.quartzy.com [blog.quartzy.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis Utilizing Benzothiazole-Containing Scaffolds with N-Heterocyclic Carbene Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of benzothiazole derivatives in N-heterocyclic carbene (NHC)-catalyzed asymmetric synthesis. While direct applications of N-Allylbenzothiazolium Bromide as a catalyst precursor are not extensively documented in the reviewed literature, the benzothiazole moiety is a crucial component in substrates for powerful enantioselective transformations. This document focuses on a key example: the asymmetric [3+3] annulation of benzothiazolyl acetates with 2-bromoenals to synthesize medicinally relevant dihydro-1H-benzothiazolopyridinones.
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of organocatalysts capable of mediating a wide array of organic transformations.[1] In the realm of asymmetric synthesis, chiral NHCs are particularly valuable for their ability to induce high levels of stereocontrol in carbon-carbon and carbon-heteroatom bond-forming reactions. The benzothiazole core is a privileged scaffold in medicinal chemistry, and the development of asymmetric methods to construct chiral molecules containing this motif is of high interest.
One notable application is the enantioselective [3+3] annulation of 2-(benzothiazol-2-yl) acetates with 2-bromoenals, catalyzed by a chiral triazolium salt-derived NHC.[2] This reaction provides efficient access to dihydro-1H-benzothiazolopyridinones, which are valuable building blocks for drug discovery.
Key Reaction: Asymmetric [3+3] Annulation
The focus of these notes is the NHC-catalyzed enantioselective [3+3] annulation reaction that yields dihydro-1H-benzothiazolopyridinones. This transformation proceeds in good to very good yields and with moderate to high enantioselectivities.[2] In several instances, the enantiopurity of the product can be significantly enhanced to 99% ee through a single recrystallization.[2]
Quantitative Data Summary
The following table summarizes the results for the asymmetric annulation of various 2-(benzothiazol-2-yl) ethyl acetates with 2-bromocinnamaldehyde derivatives, demonstrating the scope of the reaction.
| Entry | R¹ | R² | Product | Yield (%) | ee (%) |
| 1 | H | Ph | 3a | 83 | 80 |
| 2 | H | 4-Me-C₆H₄ | 3b | 85 | 82 |
| 3 | H | 4-Cl-C₆H₄ | 3c | 91 | 75 |
| 4 | H | 4-Br-C₆H₄ | 3d | 95 | 72 |
| 5 | H | 2-Cl-C₆H₄ | 3e | 75 | 85 |
| 6 | Me | Ph | 3f | 78 | 70 |
| 7 | Cl | Ph | 3g | 88 | 65 |
Experimental Protocols
This section provides a detailed methodology for the NHC-catalyzed asymmetric [3+3] annulation of 2-(benzothiazol-2-yl) ethyl acetate with 2-bromocinnamaldehyde.
Materials
-
2-(Benzothiazol-2-yl) ethyl acetate (1a )
-
2-Bromocinnamaldehyde (2a )
-
Chiral triazolium salt precatalyst
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure
-
To an oven-dried reaction vessel, add the chiral triazolium salt precatalyst (0.05 mmol, 10 mol%).
-
The vessel is purged with an inert atmosphere (Argon).
-
Add anhydrous toluene (5 mL) to the vessel.
-
Add 2-(benzothiazol-2-yl) ethyl acetate (1a ) (0.5 mmol, 1.0 equiv.) to the stirred solution.
-
Add 2-bromocinnamaldehyde (2a ) (0.75 mmol, 1.5 equiv.) to the reaction mixture.
-
Finally, add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 2.0 equiv.) to initiate the reaction.
-
The reaction mixture is stirred at room temperature for 16-24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired dihydro-1H-benzothiazolopyridinone (3a ).
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Proposed Reaction Mechanism
References
Application Notes and Protocols: Antimicrobial Screening of N-Allylbenzothiazolium Bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of novel N-Allylbenzothiazolium Bromide derivatives. This document is intended to guide researchers through the essential steps of evaluating the antimicrobial efficacy of this class of compounds, from initial screening to the determination of minimum inhibitory concentrations.
Introduction
Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The quaternization of the nitrogen atom in the thiazole ring to form benzothiazolium salts, such as N-Allylbenzothiazolium Bromides, can enhance their antimicrobial potency. This enhancement is often attributed to the cationic nature of the molecule, which facilitates interaction with negatively charged microbial cell membranes. These notes offer standardized protocols for the systematic evaluation of these promising antimicrobial candidates.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following table provides a representative summary of the antimicrobial activity of a hypothetical series of this compound derivatives against a panel of common bacterial and fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | |
| NAB-001 | 16 | 8 | 32 |
| NAB-002 | 8 | 4 | 16 |
| NAB-003 | 32 | 16 | 64 |
| NAB-004 | 4 | 2 | 8 |
| Ciprofloxacin | 1 | 0.5 | 0.25 |
| Fluconazole | - | - | - |
Disclaimer: The data presented in this table is illustrative and intended to serve as a template for reporting results. Actual MIC values will vary depending on the specific derivatives and microbial strains tested.
Experimental Protocols
Detailed methodologies for two standard antimicrobial susceptibility tests are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound derivatives
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal inoculums (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth/media to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard.
-
Dilute the standardized inoculum in broth/media to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
-
Controls:
-
Positive Control: Wells containing broth/media and inoculum only.
-
Negative Control (Sterility Control): Wells containing broth/media only.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)
This method is a qualitative screening to assess the antimicrobial activity of a compound.
Materials:
-
This compound derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and fungal inoculums (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Compound Disks: Aseptically apply a known concentration of the this compound derivative solution onto sterile filter paper disks and allow them to dry.
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized microbial suspension.
-
Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place the prepared compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Controls:
-
Positive Control: Disks impregnated with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: Disks impregnated with the solvent used to dissolve the compounds.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the antimicrobial screening of this compound derivatives.
Caption: Workflow for Antimicrobial Screening.
Hypothetical Signaling Pathway
While the exact mechanism of action for this compound derivatives requires further investigation, a plausible hypothesis involves the disruption of the microbial cell membrane due to the compound's cationic nature. This can lead to a cascade of events culminating in cell death.
Caption: Hypothetical Mechanism of Action.
Disclaimer: This diagram illustrates a potential mechanism of action and should be considered a hypothesis pending further experimental validation.
References
- 1. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Allylbenzothiazolium Bromide for Mediating Carbon-Carbon Bond Formation
These application notes provide a comprehensive overview of the use of N-heterocyclic carbene (NHC) precursors, such as N-Allylbenzothiazolium Bromide, in mediating carbon-carbon bond formation, with a focus on the Stetter reaction. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction
N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of synthetic transformations.[1] Derived from the deprotonation of azolium salts, such as this compound, these carbenes can induce a polarity reversal, or "umpolung," in aldehydes.[2][3] This unique reactivity allows the normally electrophilic aldehyde carbonyl carbon to act as a nucleophile, specifically as an acyl anion equivalent.[3]
The primary application of this principle is the Stetter reaction, a robust method for forming carbon-carbon bonds by the 1,4-addition of an aldehyde to a Michael acceptor.[2][4] This reaction is highly valuable for the synthesis of 1,4-dicarbonyl compounds and their derivatives, which are important building blocks for various organic molecules, including furans and pyrroles through subsequent reactions like the Paal-Knorr synthesis.[1][4] The Stetter reaction, first reported by Dr. Hermann Stetter in 1973, provides access to these valuable synthons, which are otherwise challenging to prepare using conventional methods.[4][5]
Mechanism of the Stetter Reaction
The catalytic cycle of the Stetter reaction begins with the deprotonation of the N-allylbenzothiazolium salt precursor by a base to generate the free N-heterocyclic carbene (NHC).[5] This highly nucleophilic carbene then adds to the carbonyl carbon of an aldehyde. The resulting tetrahedral intermediate undergoes a proton transfer to form the key "Breslow intermediate".[5] This species is an enaminol equivalent and functions as the crucial acyl anion synthon.
The Breslow intermediate, being nucleophilic, then adds in a conjugate fashion (1,4-addition) to an α,β-unsaturated compound (the Michael acceptor) in what is typically the irreversible and rate-determining step of the cycle.[5][6] The resulting intermediate then undergoes a proton transfer and subsequent elimination of the NHC catalyst, which regenerates the free carbene to continue the catalytic cycle, and releases the final 1,4-dicarbonyl product.[1] The overall process is a highly efficient method for forging a new carbon-carbon bond.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.irapa.org [journals.irapa.org]
- 3. Scope of the Asymmetric Intramolecular Stetter Reaction Catalyzed by Chiral Nucleophilic Triazolinylidene Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stetter reaction - Wikipedia [en.wikipedia.org]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
Application Note: A Cellular Model for Evaluating the Therapeutic Potential of N-Substituted Benzothiazolium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted benzothiazolium salts and their derivatives represent a promising class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Their therapeutic potential stems from their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in cancer cells.[3][4][5][6] This document provides a comprehensive guide for establishing a robust in vitro cell-based model to screen and characterize the cytotoxic and apoptotic effects of novel N-substituted benzothiazolium compounds.
Principle
This protocol outlines a multi-faceted approach to assess the anticancer properties of N-substituted benzothiazolium salts. The initial step involves determining the cytotoxic effects of the compounds on various cancer cell lines using a cell viability assay. Subsequently, the mechanism of cell death is elucidated through apoptosis and cell cycle analysis. Further investigation into the specific molecular pathways involved can be achieved by examining changes in mitochondrial membrane potential and the expression of key regulatory proteins.
Recommended Cell Lines
The choice of cell line is critical and should be guided by the specific research question. Several human cancer cell lines have been successfully used to evaluate benzothiazole derivatives:
A non-cancerous cell line, such as human keratinocytes (HaCaT) or mouse embryo fibroblasts (NIH3T3), should be included as a control to assess the selective toxicity of the compounds towards cancer cells.[11][12]
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables for comparative analysis.
Table 1: Cytotoxicity of N-Substituted Benzothiazolium Salts (IC50 Values)
| Compound | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | Selectivity Index (SI)* |
| Salt 1 | HepG2 | |||
| Salt 1 | MCF-7 | |||
| Salt 1 | A549 | |||
| Salt 1 | NIH3T3 | |||
| Doxorubicin (Control) | HepG2 |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Compound | Cell Line | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Salt 1 | HepG2 | 0.5 x IC50 | |||
| Salt 1 | HepG2 | 1.0 x IC50 | |||
| Salt 1 | HepG2 | 2.0 x IC50 | |||
| Control | HepG2 | 0 |
Table 3: Cell Cycle Distribution Analysis
| Compound | Cell Line | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Salt 1 | HepG2 | 0.5 x IC50 | ||||
| Salt 1 | HepG2 | 1.0 x IC50 | ||||
| Salt 1 | HepG2 | 2.0 x IC50 | ||||
| Control | HepG2 | 0 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.
Materials:
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
N-substituted benzothiazolium salts
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the benzothiazolium salts in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 24 or 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected cell line
-
N-substituted benzothiazolium salts
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the benzothiazolium salts at different concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Selected cell line
-
N-substituted benzothiazolium salts
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Treat cells in 6-well plates with the compounds as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.
Materials:
-
Selected cell line
-
N-substituted benzothiazolium salts
-
Rhodamine 123 (Rh123) or JC-1 dye
-
6-well plates
-
Flow cytometer
Protocol:
-
Treat cells with the compounds as described previously.
-
Harvest and wash the cells with PBS.
-
Incubate the cells with Rhodamine 123 (5 µg/mL) for 30 minutes at 37°C in the dark.[6]
-
Wash the cells with PBS and analyze the fluorescence intensity by flow cytometry. A decrease in fluorescence indicates a loss of ΔΨm.
Visualizations
Caption: Experimental workflow for evaluating N-substituted benzothiazolium salts.
Caption: Potential signaling pathways affected by N-substituted benzothiazolium salts.
References
- 1. "SYNTHESIS AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-BENZOTHIAZOLIUM SAL" by Katelynn B. Powell*, Alisha Kennedy* et al. [digitalcommons.gaacademy.org]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 6. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.msa.edu.eg [repository.msa.edu.eg]
- 10. jnu.ac.bd [jnu.ac.bd]
- 11. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Allylbenzothiazolium Bromide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-Allylbenzothiazolium Bromide. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the N-alkylation of benzothiazole with allyl bromide. The lone pair of electrons on the nitrogen atom of the benzothiazole ring attacks the electrophilic carbon of allyl bromide, resulting in the formation of the quaternary ammonium salt, this compound.
Q2: Which solvents are suitable for this reaction?
A2: Aprotic polar solvents are generally preferred for this type of quaternization reaction. Acetonitrile and N,N-dimethylformamide (DMF) are commonly used and have been shown to be effective for the N-alkylation of related heterocyclic compounds. The choice of solvent can influence reaction rates and yields.
Q3: What is the typical reaction temperature and duration?
A3: The reaction is often carried out at elevated temperatures to increase the rate of reaction. A common starting point is refluxing in acetonitrile (around 82°C) or heating in DMF. Reaction times can vary from a few hours to overnight, depending on the scale and desired conversion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
Q4: How can I purify the final product?
A4: this compound is an ionic salt and is typically a solid at room temperature. Purification is often achieved by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/ether. The crude product is dissolved in a minimal amount of the primary solvent (e.g., ethanol) at an elevated temperature, and then the anti-solvent (e.g., ether) is slowly added until turbidity is observed. Cooling the mixture allows for the crystallization of the pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient reaction temperature or time. 2. Poor quality of starting materials (benzothiazole or allyl bromide). 3. Inappropriate solvent. | 1. Increase the reaction temperature (e.g., switch from acetonitrile to DMF for a higher boiling point) and/or extend the reaction time. Monitor by TLC. 2. Ensure the purity of starting materials. Benzothiazole can be distilled, and allyl bromide should be checked for decomposition (often indicated by a yellowish color). 3. Screen different aprotic polar solvents such as DMF or DMSO. |
| Incomplete Reaction (Presence of Starting Material) | 1. Sub-optimal stoichiometry. 2. Insufficient reaction time or temperature. 3. Reversibility of the reaction under certain conditions. | 1. Use a slight excess (1.1 to 1.5 equivalents) of the more volatile or less expensive reagent, typically allyl bromide. 2. As mentioned above, increase the reaction temperature and/or time. 3. While generally considered irreversible, ensure the reaction is worked up upon completion to prevent potential decomposition. |
| Formation of Colored Impurities | 1. Decomposition of allyl bromide, leading to the formation of bromine which can cause side reactions. 2. Side reactions such as polymerization of allyl bromide. 3. Ring bromination of the benzothiazole nucleus if free bromine is present. | 1. Use freshly distilled or high-purity allyl bromide. Store it in a cool, dark place. 2. Avoid excessively high reaction temperatures for prolonged periods. 3. The use of a radical scavenger in trace amounts could be explored, but care must be taken not to interfere with the primary reaction. |
| Difficulty in Product Isolation/Crystallization | 1. The product may be an oil at room temperature if impure. 2. Incorrect choice of recrystallization solvents. | 1. Purify the crude product by washing with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials before attempting recrystallization. 2. Experiment with different solvent/anti-solvent pairs for recrystallization (e.g., methanol/diethyl ether, ethanol/ethyl acetate). |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Benzothiazole
-
Allyl bromide
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzothiazole (1.0 equivalent).
-
Add anhydrous acetonitrile to dissolve the benzothiazole (concentration can be optimized, e.g., 0.5-1.0 M).
-
Add allyl bromide (1.1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The product, being a salt, will have a much lower Rf value than the starting materials.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Wash the crude product with anhydrous diethyl ether to remove unreacted starting materials.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure this compound.
-
Dry the purified product under vacuum.
Data Presentation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Toluene | Acetonitrile | DMF | Higher yields are expected in more polar aprotic solvents (Acetonitrile, DMF) compared to non-polar solvents (Toluene). |
| Temperature | Room Temp. | 50°C | Reflux (82°C in ACN) | Increasing temperature generally increases the reaction rate and yield, up to a point where side reactions may become significant. |
| Stoichiometry (Allyl Bromide : Benzothiazole) | 1 : 1 | 1.2 : 1 | 1.5 : 1 | Using a slight excess of allyl bromide (1.2:1) is expected to drive the reaction to completion and improve the yield. A large excess may lead to more side products. |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Logical Relationship of Troubleshooting
Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.
Technical Support Center: Improving the Purity of N-Allylbenzothiazolium Bromide
Welcome to the technical support center for the purification of N-Allylbenzothiazolium Bromide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for enhancing the purity of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as benzothiazole and allyl bromide. Side products from the N-alkylation reaction can also be present. Additionally, degradation of allyl bromide can introduce impurities.[1]
Q2: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A2: "Oiling out" can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of your compound. Try redissolving the oil in more of the hot solvent and allowing it to cool more slowly. Seeding the solution with a small, pure crystal of this compound can also initiate proper crystallization.
Q3: The purity of my this compound did not improve significantly after recrystallization. What could be the issue?
A3: This could be due to several factors:
-
Inappropriate Solvent Choice: The chosen solvent may have similar solubility for both the desired compound and the impurities at different temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.
-
Insufficient Cooling: Ensure the solution is cooled sufficiently to allow for maximum crystal formation. An ice bath can be used after the solution has reached room temperature.
-
Trapped Impurities: Rapid crystal growth can trap impurities within the crystal lattice. Allowing for slow crystal formation is crucial for achieving high purity.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a viable method for purifying this compound. As a salt, it is a polar compound, so a polar stationary phase like silica gel can be used with a suitable polar mobile phase. Gradient elution, starting with a less polar solvent and gradually increasing the polarity, can effectively separate the desired compound from less polar impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration. | - Select a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Colored Impurities Remain After Purification | - The impurity is co-crystallizing with the product.- The impurity is strongly adsorbed to the product. | - Try a different recrystallization solvent or a solvent pair.- Consider treating the solution with activated charcoal before filtration to remove colored impurities. |
| Broad Melting Point Range After Purification | - The compound is still impure.- The crystals are not properly dried and contain residual solvent. | - Repeat the purification process.- Ensure the crystals are thoroughly dried under vacuum to remove all traces of solvent. |
| Streaking or Poor Separation on TLC/Column Chromatography | - The sample is overloaded.- The chosen solvent system is not optimal. | - Apply a more dilute sample to the TLC plate or column.- Experiment with different solvent systems to find one that provides better separation (Rf value between 0.2 and 0.5 for the desired compound on TLC). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the purification of this compound by recrystallization from isopropanol.
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat isopropanol to its boiling point (~82 °C) on a hot plate.
-
Slowly add the minimum amount of hot isopropanol to the flask containing the crude product while stirring until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Determine the melting point and assess the purity of the recrystallized product (e.g., by HPLC).
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Prepare the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to settle into a packed bed.
-
Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running the starting eluent (e.g., 100% DCM) through it.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the starting eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elute the Column:
-
Begin elution with 100% DCM, collecting fractions.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., 1% MeOH in DCM, then 2%, 5%, etc.).
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Assess the purity of the final product.
-
Data Presentation
The following table provides a hypothetical comparison of purity before and after applying the described purification methods. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Melting Point (°C) - Crude | Melting Point (°C) - Purified |
| Recrystallization (Isopropanol) | 90.5% | 98.9% | 145-148 | 149-151 |
| Column Chromatography (Silica, DCM/MeOH gradient) | 90.5% | >99.5% | 145-148 | 150-151 |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound via recrystallization.
Logical Relationship of Purification Steps
Caption: Logical flow from synthesis to purified this compound.
Catalytic Cycle of a Thiazolium-Catalyzed Stetter Reaction
This compound can serve as a precursor to an N-heterocyclic carbene (NHC) catalyst used in reactions like the Stetter reaction. The following diagram illustrates the general catalytic cycle.
Caption: Catalytic cycle of the Stetter reaction using a thiazolium salt precursor.[2][3][4][5][6]
References
- 1. A bottle of allyl bromide was found to contain a large amount of ... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. Stetter Reaction [organic-chemistry.org]
- 4. Stetter reaction - Wikipedia [en.wikipedia.org]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. Scope of the Asymmetric Intramolecular Stetter Reaction Catalyzed by Chiral Nucleophilic Triazolinylidene Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Phase Transfer Catalysis with N-Allylbenzothiazolium Bromide
Welcome to the technical support center for phase transfer catalysis (PTC) utilizing N-Allylbenzothiazolium Bromide. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in Phase Transfer Catalysis?
This compound is a quaternary ammonium salt that functions as a phase transfer catalyst. In a typical biphasic reaction system (e.g., aqueous and organic), it facilitates the transfer of a reactant, usually an anion, from the aqueous phase to the organic phase where the reaction with the substrate occurs. Its cationic benzothiazolium head is hydrophilic, while the allyl and benzene groups provide lipophilicity, allowing it to traverse the phase boundary.
Q2: What types of reactions are typically catalyzed by this compound?
This compound is suitable for a variety of PTC reactions, including:
-
C-Alkylation: Alkylation of active methylene compounds (e.g., malonates, β-ketoesters).
-
O-Alkylation (Ether Synthesis): Williamson ether synthesis, where an alkoxide reacts with an alkyl halide.[1]
-
N-Alkylation: Alkylation of amines and amides.[2]
-
Nucleophilic Substitution Reactions: Displacement of leaving groups with various nucleophiles.
Q3: How does this compound compare to other common phase transfer catalysts like Tetrabutylammonium Bromide (TBAB)?
The efficiency of a phase transfer catalyst is influenced by its lipophilicity and the stability of the ion pair it forms with the reactant anion.[1] While specific comparative data for this compound is not extensively published, its aromatic structure may offer different solubility and reactivity profiles compared to the aliphatic nature of TBAB. The reactivity sequence among different PTCs is often dependent on the specific reaction conditions and substrates.[1]
Q4: What are the initial signs of a failing or inefficient PTC reaction using this compound?
Common indicators of a problematic reaction include:
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Low or no product yield.
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The presence of significant amounts of unreacted starting materials.
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Formation of multiple, unexpected side products.
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Changes in the color of the reaction mixture that may indicate catalyst decomposition.
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Formation of a stable emulsion that complicates workup.
Troubleshooting Guides
Issue 1: Low or No Product Conversion
Low conversion is a frequent issue in PTC and can stem from several factors. Follow this logical troubleshooting workflow to diagnose and resolve the problem.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Actions & Explanations:
| Parameter | Potential Issue | Recommended Action | Rationale |
| Catalyst Loading | Insufficient catalyst to facilitate anion transfer. | Start with 1 mol% and incrementally increase to 5 mol%. | An optimal catalyst concentration is necessary to maintain the catalytic cycle. |
| Catalyst Purity | Impurities may poison the catalyst or interfere with the reaction. | Ensure the this compound is pure and dry before use. | Water or other impurities can affect the catalyst's solubility and activity. |
| Agitation | Poor mixing leads to a small interfacial area, limiting reactant transfer. | Increase the stirring speed. For viscous reactions, a mechanical stirrer is recommended. | Efficient agitation is crucial for maximizing the surface area between the two phases, which directly impacts the reaction rate. |
| Base Strength | The base may be too weak to deprotonate the pro-nucleophile in the aqueous phase. | Consider using a stronger base (e.g., moving from K₂CO₃ to NaOH). | The generation of the active nucleophile is often the first step in the catalytic cycle. |
| Aqueous Phase Concentration | The concentration of the nucleophile in the aqueous phase is too low. | Use a more concentrated solution of the inorganic salt. | This increases the probability of the catalyst pairing with the desired anion. |
| Solvent Choice | The organic solvent may not be optimal for solubilizing the catalyst-anion ion pair. | Test different organic solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile). | The solvent polarity affects the solubility of the ion pair and can influence the intrinsic reaction rate. |
| Temperature | The reaction may have a high activation energy. | Cautiously increase the reaction temperature in 10°C increments. | Higher temperatures generally increase reaction rates. However, be mindful of potential catalyst decomposition. |
Issue 2: Catalyst Decomposition and Side Product Formation
The formation of unexpected byproducts can be indicative of catalyst decomposition or competing reaction pathways. The benzothiazolium ring is susceptible to nucleophilic attack, especially under strongly basic conditions.
Potential Catalyst Decomposition Pathway
Caption: Plausible decomposition pathway of the benzothiazolium catalyst.
Troubleshooting Side Reactions:
| Observation | Potential Cause | Recommended Action |
| Formation of colored impurities | Catalyst degradation, possibly through ring-opening of the benzothiazolium core by strong base. | Reduce the concentration of the base or use a milder base (e.g., K₂CO₃ instead of 50% NaOH). Lowering the reaction temperature can also mitigate decomposition. |
| Products from reaction with allyl group | The allyl group on the catalyst can potentially participate in side reactions. | This is an inherent property of the catalyst structure. If problematic, consider a PTC with more inert substituents like alkyl groups (e.g., Tetrabutylammonium Bromide). |
| Elimination Products | If the substrate is a secondary or tertiary alkyl halide, the base may be promoting elimination (E2) over substitution (SN2). | Use a less concentrated or weaker base. Lowering the reaction temperature can also favor substitution over elimination.[3] |
| Hydrolysis of Substrate/Product | If your substrate or product contains sensitive functional groups (e.g., esters), they may be hydrolyzed by the aqueous base. | Reduce reaction time, use a milder base, or consider a solid-liquid PTC system to minimize water content. |
Experimental Protocols
General Protocol for C-Alkylation of Diethyl Malonate
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Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add diethyl malonate (1.0 eq), the alkylating agent (1.1 eq), and the organic solvent (e.g., toluene, 5 mL per mmol of substrate).
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Aqueous Phase Preparation: In a separate beaker, prepare the aqueous base solution (e.g., 50% w/w NaOH).
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Catalyst Addition: Add this compound (0.02 eq) to the organic phase.
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Reaction Initiation: With vigorous stirring, add the aqueous base to the reaction mixture.
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Monitoring: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC/MS.
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Workup: After completion, cool the reaction to room temperature, separate the layers, and wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
General Protocol for O-Alkylation (Williamson Ether Synthesis) of Phenol
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Setup: In a round-bottom flask with a stir bar and condenser, dissolve phenol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).
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Catalyst and Reagent Addition: Add this compound (0.03 eq) and the alkyl halide (1.2 eq).
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Base Addition: While stirring vigorously, add the aqueous solution of NaOH (e.g., 30% w/w).
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Reaction: Stir the biphasic mixture at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed (monitor by TLC).
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Workup and Purification: Follow steps 6 and 7 from the C-alkylation protocol.
Quantitative Data Summary
While specific data for this compound is limited in readily available literature, the following table summarizes typical parameter ranges for optimizing PTC reactions with quaternary ammonium salts.
| Parameter | Typical Range | Impact on Reaction |
| Catalyst Concentration (mol%) | 1 - 10 | Higher concentration can increase rate but also cost and potential for side reactions. |
| Base Concentration (w/w %) | 20 - 50 | Higher concentration increases nucleophile generation but may lead to catalyst/substrate degradation. |
| Temperature (°C) | 25 - 100 | Increases reaction rate but can also promote side reactions and catalyst decomposition above its stability threshold. |
| Stirring Speed (rpm) | > 300 | Crucial for creating a large interfacial area; rate can be mass-transfer limited at low speeds. |
By systematically addressing the potential issues outlined in these guides and using the provided protocols as a starting point, researchers can effectively troubleshoot and optimize their phase transfer catalysis reactions employing this compound.
References
Technical Support Center: Synthesis of N-Allylbenzothiazolium Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Allylbenzothiazolium Bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the N-alkylation of benzothiazole with allyl bromide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Impure Starting Materials: Benzothiazole or allyl bromide may contain impurities that inhibit the reaction. | 1. Purification of Starting Materials: Purify benzothiazole by distillation. Use freshly opened or distilled allyl bromide. Verify purity by NMR or GC-MS. |
| 2. Inappropriate Solvent: The polarity of the solvent can significantly affect the reaction rate. | 2. Solvent Optimization: Acetonitrile or nitromethane are commonly effective solvents. If the reaction is slow, consider a more polar solvent. Avoid highly protic solvents which can react with allyl bromide. | |
| 3. Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions. | 3. Adjust Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Prolonged heating at high temperatures should be avoided to prevent side reactions. | |
| Formation of a Dark, Tarry Mixture | 1. Overheating: Excessive heat can lead to polymerization of allyl bromide or decomposition of the product. | 1. Temperature Control: Maintain a consistent and moderate reaction temperature. Use a temperature-controlled heating mantle or oil bath. |
| 2. Presence of Air/Oxygen: Oxidation of starting materials or intermediates can lead to colored impurities. | 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Product is Difficult to Purify/Isolate | 1. Unreacted Starting Materials: Incomplete reaction leaves residual benzothiazole and allyl bromide. | 1. Optimize Stoichiometry & Reaction Time: Use a slight excess of allyl bromide (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. Monitor by TLC until the benzothiazole spot disappears. |
| 2. Presence of Side Products: Unidentified byproducts are co-precipitating with the desired product. | 2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether, acetonitrile/ether) to remove impurities. | |
| Unexpected Peaks in NMR Spectrum | 1. Residual Solvent: The purified product may retain solvent from the reaction or purification steps. | 1. High Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents. |
| 2. Presence of Byproducts: Side reactions may have occurred. | 2. Re-purification and Structural Analysis: If unexpected peaks persist, further purification by recrystallization or column chromatography may be necessary. Characterize the impurities by mass spectrometry or other analytical techniques to identify the side reaction. | |
| 3. Isomerization of Allyl Group: Under certain conditions, the allyl group may isomerize. | 3. Mild Reaction Conditions: Use the mildest possible reaction conditions to avoid isomerization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
While the N-alkylation of benzothiazole with allyl bromide is generally a straightforward reaction, potential side reactions can occur:
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Over-alkylation: Although less common for quaternization, in related systems, dialkylation can be a concern if other reactive sites are present. For benzothiazole, the primary reaction is the formation of the quaternary salt.
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Polymerization of Allyl Bromide: Allyl bromide can polymerize, especially in the presence of heat, light, or radical initiators. This can lead to the formation of a viscous or solid byproduct.
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Reaction with Impurities: Impurities in the starting materials or solvent can lead to the formation of unexpected byproducts. For example, water can hydrolyze allyl bromide to allyl alcohol.
Q2: What is the best solvent for this reaction?
Polar aprotic solvents are generally preferred for this type of quaternization reaction. Acetonitrile and nitromethane are excellent choices as they facilitate the SN2 reaction between the nucleophilic nitrogen of benzothiazole and the electrophilic allyl bromide.
Q3: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane). The benzothiazole starting material will have a higher Rf value than the highly polar this compound product, which will likely remain at the baseline. The reaction is considered complete when the benzothiazole spot is no longer visible.
Q4: My product has a brownish or yellowish tint. How can I decolorize it?
A colored product often indicates the presence of impurities. Recrystallization is the most effective method for purification and decolorization. If the color persists after recrystallization, treatment with a small amount of activated carbon during the recrystallization process can help remove colored impurities. Ensure the activated carbon is filtered out while the solution is hot.
Q5: Is it necessary to use an inert atmosphere?
While not always strictly necessary for small-scale reactions with fresh reagents, using an inert atmosphere (nitrogen or argon) is good practice. It minimizes the risk of side reactions caused by atmospheric oxygen and moisture, which can lead to a cleaner reaction and a purer product.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol provides a standard procedure for the synthesis of this compound.
Materials:
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Benzothiazole
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Allyl bromide
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Acetonitrile (anhydrous)
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Diethyl ether (anhydrous)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzothiazole (1.0 equivalent) in anhydrous acetonitrile.
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Addition of Allyl Bromide: To the stirred solution, add allyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
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Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is slow, it can be gently heated to 40-50 °C. The product will often precipitate out of the solution as a white solid.
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Isolation of Product: Once the reaction is complete (as indicated by the disappearance of the benzothiazole spot on TLC), cool the mixture to room temperature. If the product has precipitated, collect the solid by vacuum filtration. If the product remains in solution, add anhydrous diethyl ether to precipitate the salt.
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Washing: Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.
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Drying: Dry the purified this compound under high vacuum to remove all traces of solvent.
Visualizations
Below are diagrams illustrating the key chemical processes and troubleshooting logic.
Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
managing stability issues of N-Allylbenzothiazolium Bromide in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing stability issues of N-Allylbenzothiazolium Bromide in solution.
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound in experimental settings.
Issue 1: Unexpectedly low or no reactivity of the compound in solution.
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Possible Cause 1: Degradation due to improper storage.
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Troubleshooting Steps:
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Verify the storage conditions of the solid compound. It should be stored in a tightly sealed container in a cool, dry, and dark place.[1]
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Consider if the compound has been exposed to moisture or light for extended periods.
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If degradation is suspected, it is recommended to use a fresh batch of the compound.
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-
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Possible Cause 2: Instability in the chosen solvent.
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Troubleshooting Steps:
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This compound is generally more stable in acidic to neutral solutions.
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Avoid basic conditions (pH > 7) as benzothiazolium salts can be susceptible to hydrolysis.[2]
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If the experimental conditions permit, consider using a buffered solution to maintain a stable pH.
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-
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Possible Cause 3: Photodegradation.
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Troubleshooting Steps:
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Protect the solution from light, especially UV radiation, by using amber vials or covering the reaction vessel with aluminum foil.
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Minimize the exposure of the solution to ambient light during preparation and handling.
-
-
Logical Flow for Troubleshooting Low Reactivity
Caption: Troubleshooting workflow for addressing low reactivity of this compound.
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
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Possible Cause: Degradation of this compound.
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Troubleshooting Steps:
-
Review the experimental conditions:
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pH: Basic conditions can cause hydrolysis. 2-styryl-3-R-benzothiazolium salts are known to hydrolyze at pH ≥ 8.[2]
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Temperature: Elevated temperatures can accelerate degradation.
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Light: Exposure to UV or even ambient light can induce photodegradation.
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-
Analyze the degradation products:
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Use LC-MS to determine the mass of the unknown peaks.
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Potential degradation products from hydrolysis could include 2-hydroxybenzothiazole derivatives and allyl alcohol.[2]
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Photodegradation can lead to a variety of products, and their identification may require more advanced analytical techniques like NMR.
-
-
Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their analytical signatures with the unknown peaks.
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-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container in a cool, dry, and dark place. Some benzothiazolium salts are known to be stable for several months under these conditions when stored in a refrigerator.[1]
Q2: In which solvents is this compound most stable?
A2: While specific data for this compound is limited, related benzothiazolium salts show good stability in acidic to neutral aqueous solutions and methanol at pH < 7.[2] It is advisable to avoid strongly basic solutions to prevent hydrolysis. For organic reactions, aprotic solvents are generally preferred if the compound is intended to act as an electrophile.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: this compound is expected to be relatively stable in acidic to neutral aqueous solutions (pH < 7). However, in basic conditions (pH ≥ 8), it is susceptible to hydrolysis, which can lead to the cleavage of the allyl group and the formation of benzothiazole derivatives.[2]
Q4: Is this compound sensitive to light?
A4: Yes, benzothiazole derivatives can undergo photodegradation upon exposure to UV light.[3] It is recommended to handle solutions of this compound in amber glassware or under conditions that protect it from light.
Q5: What are the likely degradation pathways for this compound?
A5: The two primary degradation pathways are:
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Hydrolysis: Occurs under basic conditions, likely leading to the formation of a benzothiazole derivative and allyl alcohol.
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Photodegradation: Can be induced by exposure to UV light and may result in a variety of degradation products through complex reaction mechanisms.
Potential Degradation Pathway via Hydrolysis
References
Technical Support Center: Optimizing Alkylation with Benzothiazolium Salts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the alkylation of benzothiazolium salts.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield of the desired alkylated product is a common issue. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solutions |
| Poor Solubility of Reagents | Change to a more suitable solvent like acetonitrile (MeCN) or dimethylformamide (DMF). Consider using a phase-transfer catalyst, such as Tetraheptylammonium Bromide (THAB), to facilitate the reaction between reactants in different phases.[1] |
| Insufficiently Strong Base | Switch to a stronger base like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS).[2][3] The choice of base can significantly impact the deprotonation of the benzothiazole derivative. |
| Low Reactivity of Alkylating Agent | Alkyl iodides are generally more reactive than bromides or chlorides.[4][5] Consider converting the alkylating agent to a more reactive form. Adding a catalytic amount of potassium iodide can sometimes improve the reactivity of alkyl bromides. |
| Reaction Not Reaching Completion | Increase the reaction temperature or time. Microwave irradiation can sometimes accelerate slow reactions.[5] Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |
| Decomposition of Reactants or Products | Some benzothiazolium salts or alkylating agents may be unstable under the reaction conditions. Consider running the reaction at a lower temperature. For instance, some side reactions can be suppressed by conducting the reaction at -40 °C.[3][6] |
Problem 2: Formation of Side Products
The formation of unwanted side products can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Suggested Solutions | | :--- | :--- | | O-Alkylated Product | In substrates with multiple nucleophilic sites (e.g., hydroxyl groups), O-alkylation can compete with the desired N-alkylation. | Protect the competing functional group before the alkylation step. The choice of solvent and base can also influence the regioselectivity. | | Bis-Alkylated Product | Use of excess alkylating agent or a highly reactive substrate. | Carefully control the stoichiometry of the reactants. A slow addition of the alkylating agent may help to minimize bis-alkylation. | | Elimination Products | For certain substrates, β-fluoride elimination can be a significant side reaction.[3][6] | Optimize the reaction temperature; lower temperatures often favor the desired substitution reaction over elimination.[3][6] | | Thionoester Formation | A side-reaction involving β-fluoride elimination from a perfluoroalkylthiolate anion can lead to a thiocarbonyl fluoride species, which can then react with an alcohol to form a thionoester.[6] | Running the reaction at a lower temperature, such as -40°C, can effectively suppress the formation of this side-product.[3][6] |
Problem 3: Difficulty with Product Purification
Challenges in isolating the pure product can arise from the reaction mixture's complexity.
| Issue | Suggested Solutions |
| Co-elution of Product and Starting Material | If the starting material and product have similar polarities, consider derivatizing the unreacted starting material to alter its polarity before chromatography. |
| Removal of Phase-Transfer Catalyst | The phase-transfer catalyst can often be removed by aqueous extraction during the workup.[1] |
| Product Precipitation | In some cases, the product may precipitate from the reaction mixture, which can simplify purification.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism for the N-alkylation of benzothiazoles?
A1: The N-alkylation of benzothiazoles typically proceeds via a nucleophilic substitution reaction. A base is used to deprotonate the benzothiazole, forming a benzothiazole anion. This anion then acts as a nucleophile and attacks the alkylating agent, leading to the formation of the N-alkylated product.[1] In some cases, a phase-transfer catalyst is employed to shuttle the benzothiazole anion from an aqueous or solid phase to the organic phase containing the alkylating agent.[1]
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent is crucial and depends on the solubility of your reactants and the reaction temperature. Common solvents for N-alkylation reactions include acetone, acetonitrile (MeCN), and dimethylformamide (DMF). For reactions involving phase-transfer catalysis, a two-phase system of an organic solvent and water is often used.[1]
Q3: What are the best practices for setting up a benzothiazolium salt alkylation reaction?
A3: It is recommended to start with small-scale optimization experiments to find the ideal conditions. Ensure all glassware is dry and, if necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. Monitor the reaction progress regularly to determine the optimal reaction time.
Q4: Can I use alcohols directly as alkylating agents?
A4: Yes, in some cases, benzylic alcohols can be used as alkylating agents for the regioselective N-alkylation of 2-aminobenzothiazoles.[7] Additionally, benzothiazolium salts can be derived from alcohols, which can then participate in cross-coupling reactions.[8]
Q5: What is the role of a phase-transfer catalyst in these reactions?
A5: A phase-transfer catalyst (PTC), such as Tetraheptylammonium Bromide (THAB), facilitates the reaction between reactants that are in different, immiscible phases.[1] The lipophilic cation of the PTC forms an ion pair with the deprotonated benzothiazole anion, making it soluble in the organic phase where it can react with the alkylating agent.[1] This can lead to higher yields, milder reaction conditions, and simpler workup procedures.[1]
Experimental Protocols
General Protocol for N-Alkylation using a Phase-Transfer Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
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To a reaction vessel, add the benzothiazole derivative, the alkylating agent, the phase-transfer catalyst (e.g., Tetraheptylammonium Bromide), and an inorganic base (e.g., K₃PO₄ or K₂CO₃).
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Add the appropriate organic solvent and, if necessary, water to create a two-phase system.
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Stir the mixture vigorously at the desired temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Perform an aqueous workup to remove the inorganic salts and the phase-transfer catalyst.
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Extract the aqueous layer with a suitable organic solvent.
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Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Caption: A general experimental workflow for the alkylation of benzothiazolium salts.
Caption: A decision tree for troubleshooting low product yield in alkylation reactions.
Caption: Key parameters influencing the success of benzothiazolium salt alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. db-thueringen.de [db-thueringen.de]
- 3. Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols [beilstein-journals.org]
- 7. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Benzothiazolium salts as versatile primary alcohol derivatives in Ni-catalyzed cross-electrophile arylation/vinylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
preventing degradation of N-Allylbenzothiazolium Bromide during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-Allylbenzothiazolium Bromide during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during reactions?
A1: The primary causes of degradation for this compound are exposure to basic pH conditions, elevated temperatures, and potentially, prolonged exposure to light. Hydrolysis of the benzothiazolium ring is a key degradation pathway, particularly in aqueous environments with a pH at or above 8.[1]
Q2: My reaction mixture is turning yellow/brown. Is this a sign of degradation?
A2: Yes, a color change to yellow or brown can be an indicator of this compound degradation. This may be due to the formation of decomposition products. It is recommended to monitor your reaction by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the presence of impurities.
Q3: How can I minimize the degradation of this compound in my reactions?
A3: To minimize degradation, it is crucial to control the reaction conditions carefully. Key strategies include:
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pH Control: Maintain the reaction medium at a neutral or acidic pH (below 7).[1]
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Temperature Management: Avoid excessive heating. For N-alkyl benzothiazolium salts, thermal degradation has been observed at temperatures above 140°C.[2]
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Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is sensitive to air.
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Light Protection: Protect the reaction from light, particularly UV radiation, by using amber glassware or covering the reaction vessel with aluminum foil.[3]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
Symptoms:
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TLC or LC-MS analysis shows a significant amount of starting material remaining.
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The isolated yield of the desired product is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degradation due to pH | Buffer the reaction mixture to maintain a pH below 7. If the reaction generates basic byproducts, consider adding a mild acid to neutralize them as they form. |
| Thermal Decomposition | Run the reaction at the lowest effective temperature. If heating is necessary, perform a time-course study to determine the optimal reaction time before significant degradation occurs. |
| Hydrolysis | If the reaction is performed in an aqueous or protic solvent, ensure the pH is controlled. If possible, consider using an anhydrous aprotic solvent. |
Issue 2: Formation of Multiple Unidentified Byproducts
Symptoms:
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Complex TLC or LC-MS chromatogram with several unexpected spots/peaks.
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Difficulty in purifying the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Photodegradation | Repeat the reaction in the dark or using amber-colored reaction vessels to exclude light. |
| Reaction with Nucleophiles | If the reaction mixture contains strong nucleophiles, they may attack the benzothiazolium ring, leading to side products. Consider protecting the this compound or using a less nucleophilic reagent if possible. |
| Solvent Instability | Ensure the chosen solvent is compatible with this compound. Some solvents may promote degradation. Screen a variety of anhydrous, aprotic solvents if instability is suspected. |
Data Presentation
Table 1: pH Stability of 2-Styryl-3-allylbenzothiazolium Bromide (a close analog)
| pH Range | Stability | Observation |
| < 7 | Stable | No significant decomposition observed over 24 hours in water or methanol.[1] |
| ≈ 8 | Unstable | Rapid decomposition observed, leading to hydrolysis products.[1] |
Table 2: Thermal Stability of N-Alkylbenzothiazolium Salts
| Temperature Range | Stability | Observation |
| < 140°C | Generally Stable | Most N-alkylbenzothiazolium salts show good thermal stability.[2] |
| > 140°C | Potential Decomposition | Thermal decomposition may begin to occur, with the exact temperature depending on the specific substitution and anion.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction to Minimize Degradation
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Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas (nitrogen or argon).
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Reagent Addition: Add this compound and any other solid reagents to the reaction flask under a positive pressure of inert gas.
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Solvent Addition: Add the anhydrous, aprotic solvent via a syringe or cannula. If a protic solvent is necessary, ensure it is deoxygenated and consider buffering the solution to a pH < 7.
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Reaction Conditions:
-
Stir the reaction mixture at the desired temperature. If heating is required, use an oil bath with a temperature controller and monitor the reaction progress closely.
-
Wrap the reaction flask with aluminum foil to protect it from light.
-
-
Work-up and Purification: Upon completion, quench the reaction appropriately (e.g., with a mild acidic solution). Extract the product into a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature. Purify the crude product using an appropriate method such as column chromatography or recrystallization, minimizing exposure to heat and light.
Mandatory Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow to minimize this compound degradation.
References
Technical Support Center: N-Allylbenzothiazolium Bromide Catalyst Loading Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the catalyst loading of N-Allylbenzothiazolium Bromide in phase-transfer catalysis (PTC) reactions.
Troubleshooting Guide
Issue: Low or no product yield.
| Question | Possible Cause | Suggested Solution |
| Why is my reaction not proceeding or giving a very low yield? | Insufficient Catalyst Loading: The concentration of the this compound may be too low to efficiently transfer the reacting anion from the aqueous phase to the organic phase.[1][2] | Incrementally increase the catalyst loading, for example, from 1 mol% to 5 mol% and monitor the effect on the yield. See the experimental protocol below for a systematic approach. |
| Poor Catalyst Solubility: The catalyst must be soluble in the organic phase to be effective.[1][3] | Ensure the chosen organic solvent is appropriate for solubilizing this compound. Consider screening alternative solvents if solubility is an issue. | |
| Catalyst Poisoning: Certain anions, such as iodide or tosylate, can pair strongly with the quaternary ammonium cation, preventing it from transferring the desired reactant anion.[4] | If possible, use reactants with leaving groups that are less likely to poison the catalyst, such as bromide or mesylate instead of iodide or tosylate.[4] | |
| Inefficient Stirring: Inadequate agitation results in a small interfacial area between the aqueous and organic phases, limiting the mass transfer of the reactant anion by the catalyst.[2][5] | Increase the stirring rate to create a fine emulsion, thereby maximizing the interfacial surface area.[2][5] |
Issue: Slow reaction rate.
| Question | Possible Cause | Suggested Solution |
| My reaction is very slow. How can I increase the rate? | Sub-optimal Catalyst Loading: While some catalyst is present, the concentration may not be high enough for a synthetically useful reaction rate. | Gradually increase the this compound loading. There is often a direct relationship between catalyst concentration and reaction rate up to a certain point. |
| Low Reaction Temperature: The activation energy for the reaction may not be sufficiently overcome at the current temperature. | Cautiously increase the reaction temperature in increments of 5-10°C. Note that higher temperatures can sometimes lead to catalyst degradation or side reactions.[3] | |
| Poor Mass Transfer: The rate at which the catalyst transfers the reactant across the phase boundary is limiting the overall reaction rate.[2][5] | In addition to vigorous stirring, ensure that the structures of the reactants and the catalyst allow for efficient ion pairing and transfer.[1] |
Issue: Formation of side products.
| Question | Possible Cause | Suggested Solution |
| I am observing significant formation of byproducts. What can I do? | Excessive Catalyst Loading: Too much catalyst can sometimes lead to an excessively high concentration of the transferred anion in the organic phase, promoting side reactions. | Reduce the catalyst loading to the minimum amount required for an acceptable reaction rate and yield. |
| High Reaction Temperature: Elevated temperatures can provide the activation energy for undesired reaction pathways. | Lower the reaction temperature. A balance between reaction rate and selectivity needs to be found. | |
| Catalyst Degradation: Under strongly basic conditions and/or high temperatures, quaternary ammonium salts can undergo Hofmann elimination.[3][6] | If using a strong base, consider if a milder base could be effective. Also, try to run the reaction at the lowest feasible temperature. Phosphonium salt catalysts can sometimes offer greater thermal stability.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this compound?
A1: A good starting point for optimization is typically 1-2 mol% relative to the limiting reagent. Depending on the reaction, this can be adjusted up or down.
Q2: How does the structure of this compound influence its catalytic activity?
A2: As a quaternary ammonium salt, its effectiveness is determined by the lipophilicity of the cation, which allows it to be soluble in the organic phase while carrying the reactant anion from the aqueous phase.[1][3] The allyl group and the benzothiazole moiety contribute to its specific solubility and reactivity characteristics.
Q3: Will increasing the catalyst loading always increase the reaction yield and rate?
A3: Not necessarily. While there is often an initial increase in rate and yield with higher catalyst loading, a plateau is usually reached where adding more catalyst has no further benefit and can even be detrimental by promoting side reactions or complicating product purification.[8]
Q4: Can I reuse this compound?
A4: In many cases, the catalyst remains in the aqueous phase after the reaction and can potentially be recycled. However, its efficiency may decrease with each cycle due to degradation or loss.
Q5: What other parameters should I consider optimizing besides catalyst loading?
A5: For a comprehensive optimization, you should also investigate the effects of the solvent, temperature, stirring speed, and the concentration of the aqueous phase reactants.[2]
Data Presentation
Table 1: Effect of this compound Loading on a Hypothetical Nucleophilic Substitution Reaction
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 24 | <5 |
| 2 | 0.5 | 12 | 45 |
| 3 | 1.0 | 6 | 85 |
| 4 | 2.0 | 4 | 92 |
| 5 | 5.0 | 4 | 93 |
| 6 | 10.0 | 4 | 91 (minor side products observed) |
Note: This data is representative and actual results will vary depending on the specific reaction.
Experimental Protocols
Detailed Methodology for Catalyst Loading Optimization
This protocol describes a general procedure for optimizing the loading of this compound for a generic liquid-liquid phase-transfer catalyzed reaction between an organic substrate (Org-X) and an aqueous nucleophile (Nu-).
-
Reaction Setup:
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To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the organic substrate (1.0 eq), the organic solvent (e.g., toluene, dichloromethane), and the this compound catalyst.
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In a separate vessel, prepare the aqueous solution of the nucleophile (e.g., NaCN, KOH).
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Set up a series of parallel reactions with varying catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol% relative to the organic substrate). Include a control reaction with no catalyst.
-
-
Reaction Execution:
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Begin vigorous stirring of the organic phase in each flask to ensure reproducible mixing upon addition of the aqueous phase.
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Add the aqueous nucleophile solution to each flask.
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Heat the reactions to the desired temperature (e.g., 50 °C).
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Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., GC, TLC, HPLC).
-
-
Work-up and Analysis:
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Upon completion, cool the reactions to room temperature.
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Separate the organic and aqueous layers.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter and concentrate the organic phase under reduced pressure.
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Purify the crude product if necessary (e.g., by column chromatography).
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Determine the yield of the product for each reaction and analyze for any side products.
-
-
Optimization:
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Plot the reaction yield and/or rate as a function of the catalyst loading to determine the optimal concentration of this compound. The optimal loading is typically the lowest amount that provides the best yield in a reasonable timeframe.
-
Visualizations
Caption: Workflow for optimizing catalyst loading.
References
- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. iajpr.com [iajpr.com]
- 8. researchgate.net [researchgate.net]
solvent effects on the efficiency of N-Allylbenzothiazolium Bromide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the solvent effects on the efficiency of N-Allylbenzothiazolium Bromide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a quaternary ammonium salt derived from benzothiazole. It serves as a valuable intermediate in organic synthesis and has demonstrated antimicrobial properties.[1] Its structural characteristics make it a subject of interest in the development of novel therapeutic agents and functional materials.
Q2: How does the choice of solvent impact the synthesis of this compound?
The solvent plays a critical role in the quaternization reaction to form this compound. The polarity and solvating properties of the solvent can significantly influence the reaction rate and yield. Polar aprotic solvents are often preferred as they can stabilize the charged transition state of the SN2 reaction between benzothiazole and allyl bromide, thus accelerating the reaction.
Q3: Are there any known side reactions to be aware of during the synthesis?
Yes, potential side reactions can occur, particularly if the reaction conditions are not optimized. These can include the formation of byproducts from the decomposition of the solvent or reactants, and in the case of substituted benzothiazoles, competing reactions at other sites on the molecule. In some cases, ring bromination of the benzothiazole can occur as a competing reaction, especially in the presence of certain reagents and in more polar solvents.
Q4: What are the general solubility characteristics of this compound?
As a salt, this compound is expected to have good solubility in polar solvents. Benzothiazolium salts, in general, are soluble in polar organic solvents like dimethylformamide (DMF), acetonitrile, and nitromethane. Their solubility in less polar solvents is limited. The parent molecule, benzothiazole, is soluble in many organic solvents but has limited solubility in water.[2]
Data Presentation: Solvent Effects on Reaction Efficiency
The following table summarizes the expected efficiency of this compound synthesis in various solvents based on general principles of organic chemistry and data from similar reactions. Please note that these are estimated values and actual results may vary depending on specific experimental conditions.
| Solvent | Dielectric Constant (ε) | Expected Reaction Time | Estimated Yield (%) | Notes |
| Nitromethane | 35.9 | 4-6 hours | 60-70% | A polar aprotic solvent known to facilitate SN2 reactions. A similar reaction yielded 64%. |
| Dimethylformamide (DMF) | 36.7 | 6-8 hours | 50-65% | A common polar aprotic solvent for quaternization reactions. May require higher temperatures to achieve good yields. |
| Acetonitrile | 37.5 | 8-12 hours | 45-60% | Another suitable polar aprotic solvent. |
| Ethanol | 24.6 | 12-24 hours | 30-45% | A polar protic solvent, which can solvate the nucleophile (benzothiazole), potentially slowing down the reaction rate. |
| Toluene | 2.4 | > 24 hours | < 10% | A nonpolar solvent, generally not suitable for this type of reaction due to poor stabilization of the charged transition state. |
Experimental Protocols
Synthesis of this compound in Nitromethane
Materials:
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Benzothiazole
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Allyl bromide
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Nitromethane (anhydrous)
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Diethyl ether (anhydrous)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Heating mantle
Procedure:
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To a solution of benzothiazole (1.0 eq) in anhydrous nitromethane, add allyl bromide (1.2 eq).
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Stir the reaction mixture at room temperature for 30 minutes.
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Heat the mixture to reflux (approximately 101-103 °C) and maintain for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Precipitate the product by adding an excess of anhydrous diethyl ether.
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Collect the solid product by vacuum filtration.
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Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.
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Dry the product under vacuum to obtain this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Solvent: The solvent may not be polar enough to facilitate the reaction. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Quality Reagents: Reactants may be old or contain impurities. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Switch to a more polar aprotic solvent like nitromethane or DMF. 2. Increase the reaction temperature, potentially to reflux. 3. Use freshly distilled or purified reagents. 4. Extend the reaction time and monitor progress using TLC. Consider adding a catalytic amount of potassium iodide to facilitate the reaction, especially when using alkyl bromides. |
| Formation of Multiple Products (as seen on TLC) | 1. Side Reactions: Competing reactions such as ring bromination may be occurring. 2. Decomposition: Reactants or product may be decomposing at high temperatures. | 1. Use a less polar solvent or lower the reaction temperature. 2. Conduct the reaction at a lower temperature for a longer duration. |
| Difficulty in Product Precipitation/Isolation | 1. Product is soluble in the precipitation solvent. 2. Product is an oil instead of a solid. | 1. Use a less polar solvent for precipitation, such as hexane or pentane, in addition to diethyl ether. 2. Try triturating the oil with a non-polar solvent to induce crystallization. If that fails, column chromatography may be necessary for purification. |
| Product is colored or impure after isolation | 1. Residual starting materials or byproducts. 2. Solvent impurities. | 1. Ensure thorough washing of the precipitated product with a suitable solvent in which the impurities are soluble but the product is not. Recrystallization from an appropriate solvent system may be necessary. 2. Use high-purity, anhydrous solvents for the reaction and work-up. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
minimizing byproduct formation in N-Allylbenzothiazolium Bromide reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during chemical reactions involving N-Allylbenzothiazolium Bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
The synthesis of this compound, typically achieved by the N-alkylation of benzothiazole with allyl bromide, can lead to several impurities. The most common byproducts include unreacted starting materials (benzothiazole and allyl bromide), and potential decomposition products if excessive heat is applied. In related syntheses, the formation of ring-halogenated byproducts has been observed, particularly when using reagents like N-bromosuccinimide (NBS) in the presence of electron-rich aryl rings[1]. While less common in a standard N-alkylation, any presence of free bromine could potentially lead to such side reactions.
Q2: How does the choice of solvent impact byproduct formation and reaction efficiency?
The solvent plays a critical role in controlling reaction rate and selectivity. For the N-alkylation of heterocycles, polar aprotic solvents are generally preferred as they can stabilize the charged transition state of the Sₙ2 reaction without solvating the nucleophile excessively. In similar benzothiazole syntheses, 1,2-dimethoxyethane (DME) has been used effectively[1]. The choice of solvent can significantly influence the reaction outcome, with some solvents leading to more complex product mixtures, especially at higher temperatures[1].
Q3: What is the effect of reaction temperature and time on the purity of the final product?
Temperature is a crucial parameter to control. While higher temperatures can increase the reaction rate, they can also promote the formation of degradation products and other side reactions. It is essential to find an optimal temperature that provides a reasonable reaction rate without compromising the purity of the product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time and prevent the formation of late-stage byproducts.
Q4: My reaction has a low yield with a significant amount of unreacted benzothiazole. What are the likely causes and solutions?
A low yield with recoverable starting material often points to suboptimal reaction conditions. Potential causes include:
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Insufficient Alkylating Agent: The stoichiometry may be off. Ensure at least a 1:1 molar ratio of allyl bromide to benzothiazole, or consider using a slight excess (e.g., 1.1 equivalents) of allyl bromide.
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Low Reaction Temperature: The activation energy for the reaction may not be met. Consider moderately increasing the temperature.
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Short Reaction Time: The reaction may not have proceeded to completion. Extend the reaction time and monitor its progress.
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Poor Quality Reagents: Impurities in the starting materials can inhibit the reaction. Ensure the purity of both benzothiazole and allyl bromide.
Q5: The final product is discolored or oily and difficult to crystallize. How can I purify it?
A discolored or oily product suggests the presence of impurities or residual solvent. Effective purification is key to obtaining a pure, crystalline solid.
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Recrystallization: This is the most effective method for purifying solid products. A suitable solvent system should be identified where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble.
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Washing/Trituration: If the product is an oil, it can be "crashed out" or solidified by washing/triturating with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes).
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Drying: Ensure all residual solvent is removed by drying the product under a high vacuum.
Troubleshooting Guide
The following table outlines common problems, their potential causes, and recommended solutions to minimize byproduct formation and improve reaction outcomes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction (suboptimal time or temperature).2. Impure starting materials.3. Product loss during workup and purification. | 1. Optimize reaction conditions by increasing temperature or extending reaction time. Monitor via TLC/HPLC.2. Use purified benzothiazole and freshly distilled allyl bromide.3. Select an appropriate recrystallization solvent to maximize recovery. |
| Multiple Spots on TLC Analysis | 1. Unreacted starting materials remain.2. Formation of one or more byproducts.3. Decomposition of the product under reaction or workup conditions. | 1. Use a slight excess of the allyl bromide.2. Lower the reaction temperature. Screen different solvents to improve selectivity[1].3. Avoid prolonged heating and exposure to strong acids or bases during workup. |
| Detection of Ring-Brominated Byproducts | Presence of an electrophilic bromine source (e.g., Br₂ impurity in allyl bromide) and conditions favoring electrophilic aromatic substitution[1]. | 1. Use high-purity or freshly distilled allyl bromide.2. Perform the reaction in the dark to minimize radical pathways that could generate Br₂[2].3. Consider adding a radical inhibitor if free-radical bromination is suspected[1]. |
| Product is Oily or Fails to Crystallize | 1. Significant levels of impurities are present.2. Residual solvent is trapped in the product. | 1. Purify the crude product by washing with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials and induce precipitation.2. Dry the product thoroughly under high vacuum, possibly with gentle heating. |
Experimental Protocols
General Synthesis of this compound
This protocol describes a standard method for the N-alkylation of benzothiazole.
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzothiazole (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, approx. 5-10 mL per mmol of benzothiazole).
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Reagent Addition: Add allyl bromide (1.1 eq.) to the solution dropwise at room temperature.
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Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC until the benzothiazole spot has been consumed.
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Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly add a non-polar solvent like diethyl ether to induce precipitation of the crude product.
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Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any remaining unreacted allyl bromide and other non-polar impurities.
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Drying: Dry the crude product under a high vacuum to remove all residual solvents.
Purification by Recrystallization
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Solvent Selection: Choose a solvent system (e.g., ethanol/diethyl ether, isopropanol) in which the crude this compound is soluble when hot but sparingly soluble when cold.
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Dissolution: Place the crude product in a flask and add the minimum amount of the hot solvent required for complete dissolution.
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Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes. Remove the charcoal by hot filtration.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
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Collection: Collect the purified crystals by vacuum filtration.
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Drying: Dry the crystals under a high vacuum to yield the pure this compound.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the synthesis and troubleshooting of this compound reactions.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Potential reaction pathways leading to product and byproducts.
References
Technical Support Center: N-Allylbenzothiazolium Bromide Scale-Up Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-Allylbenzothiazolium Bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or Inconsistent Product Yield
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Question: We are experiencing significantly lower yields than expected during the scale-up of the N-alkylation reaction. What are the potential causes and how can we improve the yield?
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Answer: Low yields in the N-alkylation of benzothiazole with allyl bromide on a larger scale can stem from several factors. Incomplete reaction is a common culprit. Ensure that the reaction goes to completion by monitoring it using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Another factor can be the choice of solvent and temperature. The reaction rate is sensitive to these parameters. Side reactions, such as the formation of byproducts, can also consume starting materials and reduce the yield of the desired product.[1] Finally, product loss during workup and purification is a frequent issue in scale-up operations.
Troubleshooting Steps:
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Reaction Monitoring: Implement regular in-process monitoring (e.g., HPLC) to track the consumption of starting materials and the formation of the product.
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Optimization of Reaction Conditions: Systematically optimize the reaction temperature and solvent. A designed experiment (DoE) approach can be efficient in finding the optimal conditions. The table below shows a hypothetical optimization.
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Stoichiometry: Carefully control the stoichiometry of the reactants. While a slight excess of the alkylating agent (allyl bromide) is common, a large excess can lead to purification challenges.
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Purification Method: Evaluate your crystallization procedure. The choice of solvent is critical for maximizing the recovery of the pure product.
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Issue 2: Product Purity Issues and Presence of Impurities
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Question: Our isolated this compound is not meeting the required purity specifications. What are the likely impurities and how can we remove them?
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Answer: The most common impurity is unreacted benzothiazole. Other potential impurities include byproducts from side reactions, such as those resulting from impurities in the starting materials or thermal decomposition of the product. The presence of residual solvent from the reaction or crystallization process is also a possibility.
Troubleshooting Steps:
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Characterization of Impurities: Use analytical techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities.
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Improved Purification: The primary method for purifying quaternary ammonium salts like this compound is crystallization.[2] Experiment with different solvent systems to find one that effectively separates the product from the impurities. A good crystallization solvent should dissolve the product at an elevated temperature but have low solubility at room temperature or below, while the impurities should remain soluble at lower temperatures.
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Washing: After filtration, wash the crystalline product with a cold, appropriate solvent to remove residual impurities and mother liquor.
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Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents.
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Issue 3: Difficulty with Product Isolation and Crystallization
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Question: We are facing challenges in crystallizing this compound at a large scale. The product either oils out or forms a very fine powder that is difficult to filter. What can we do?
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Answer: Crystallization issues at scale are often related to the solvent system, cooling rate, and agitation. The presence of impurities can also inhibit crystal growth.
Troubleshooting Steps:
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Solvent Screening: Conduct a systematic screening of various solvents and solvent mixtures to identify an optimal system for crystallization.
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Controlled Cooling: Implement a controlled and gradual cooling profile. Rapid cooling often leads to the formation of small crystals or oils.
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Seeding: Introduce a small amount of pure this compound crystals (seed crystals) to the supersaturated solution to initiate crystallization.
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Agitation: Optimize the stirring rate. Gentle agitation can promote crystal growth, while vigorous stirring can lead to crystal breakage and the formation of fine particles.
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Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
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Q1: What is the recommended solvent for the scale-up synthesis of this compound?
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A1: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often used for N-alkylation reactions. However, for scale-up, factors like toxicity, boiling point, and ease of removal should be considered. A systematic evaluation of solvents is recommended to find the most suitable one for your specific process.
-
-
Q2: What is the optimal temperature for the reaction?
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A2: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures can lead to the formation of degradation products. A temperature optimization study is crucial for scale-up. Long-term isothermal studies can reveal decomposition even at temperatures below what might be suggested by rapid screening experiments.[3]
-
-
Q3: How can we monitor the progress of the reaction?
Purification and Product Handling
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Q4: What are the best crystallization solvents for this compound?
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A4: A mixture of a solvent in which the product is soluble (e.g., a polar solvent like an alcohol) and an anti-solvent in which it is insoluble (e.g., an ether or a hydrocarbon) is often effective for crystallizing quaternary ammonium salts. The ideal solvent system should be determined experimentally.
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Q5: Is this compound thermally stable?
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A5: Benzothiazolium salts generally exhibit moderate thermal stability. However, prolonged exposure to high temperatures, especially in the presence of impurities, can lead to decomposition. It is advisable to determine the thermal stability of your product using techniques like Thermogravimetric Analysis (TGA).
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Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis (1 kg Scale)
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Acetonitrile | 60 | 12 | 85 | 95.2 |
| 2 | Acetonitrile | 80 | 6 | 92 | 96.5 |
| 3 | DMF | 60 | 10 | 88 | 94.8 |
| 4 | DMF | 80 | 5 | 95 | 97.1 |
| 5 | Isopropanol | 80 | 24 | 75 | 92.3 |
Table 2: Hypothetical Crystallization Solvent Screening for this compound Purification
| Entry | Solvent System | Recovery (%) | Purity (HPLC, %) |
| 1 | Isopropanol/Diethyl Ether | 85 | 99.2 |
| 2 | Ethanol/Hexane | 82 | 98.9 |
| 3 | Acetone | 75 | 98.5 |
| 4 | Acetonitrile | 78 | 99.0 |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound (1 kg Scale)
Materials:
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Benzothiazole (1.00 kg, 7.40 mol)
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Allyl bromide (1.08 kg, 8.90 mol)
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Acetonitrile (10 L)
Procedure:
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Charge a 20 L glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with benzothiazole and acetonitrile.
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Stir the mixture at room temperature until the benzothiazole is fully dissolved.
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Slowly add allyl bromide to the reactor over a period of 30 minutes, maintaining the temperature below 30°C.
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After the addition is complete, heat the reaction mixture to 80°C and maintain for 6 hours.
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Monitor the reaction progress by HPLC until the benzothiazole content is less than 2%.
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Once the reaction is complete, cool the mixture to room temperature.
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The product will precipitate out of the solution. Filter the solid product using a Nutsche filter.
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Wash the filter cake with cold acetonitrile (2 x 1 L).
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Dry the product in a vacuum oven at 50°C until a constant weight is achieved.
Key Experiment: Purification by Crystallization
Materials:
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Crude this compound (1.00 kg)
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Isopropanol (5 L)
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Diethyl ether (10 L)
Procedure:
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Charge a 20 L glass reactor with the crude this compound and isopropanol.
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Heat the mixture to 60°C with stirring until the solid is completely dissolved.
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Filter the hot solution to remove any insoluble impurities.
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Cool the filtrate to room temperature.
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Slowly add diethyl ether to the solution with gentle stirring to induce crystallization.
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Continue stirring for 2 hours at room temperature, then cool the mixture to 0-5°C and hold for another 2 hours.
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Filter the crystalline product and wash the filter cake with a cold mixture of isopropanol/diethyl ether (1:2, 2 x 500 mL).
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Dry the purified product in a vacuum oven at 50°C.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of oxitropium bromide related substances and novel stability indicating HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of hyoscine N-butyl bromide and paracetamol in their binary mixture by RP-HPLC method - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Purification of Crude N-Allylbenzothiazolium Bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude N-Allylbenzothiazolium Bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My crude product is a dark, oily substance instead of a solid. How can I solidify it?
Answer: The oily nature of the crude product is a common issue, often due to the presence of unreacted starting materials, residual solvent, or byproducts. Here are several strategies to induce solidification:
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Trituration: This is the first method you should attempt. It involves adding a small amount of a non-solvent (a solvent in which your product is insoluble) to the oil and scratching the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystal formation. Suitable non-solvents to try include diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate.
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Solvent Removal: Ensure all volatile solvents used in the reaction (e.g., acetonitrile, DMF) have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove traces of high-boiling point solvents.
-
Washing: Dissolve the oil in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol) and wash with a non-solvent (e.g., diethyl ether) to remove soluble impurities. The purified product may then precipitate as a solid.
-
Seeding: If you have a small amount of pure, solid this compound from a previous batch, adding a tiny crystal ("seed") to the oil can initiate crystallization.
Question 2: I'm having difficulty finding a suitable solvent for recrystallization. What are the key properties of a good recrystallization solvent?
Answer: An ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The crude product should be readily soluble in the boiling solvent.
-
Low solubility at low temperatures: The pure product should precipitate out of the solution upon cooling.
-
Inertness: The solvent should not react with the product.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Impurity Solubility: Impurities should either be highly soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and can be removed by hot filtration).
Commonly successful solvent systems for quaternary ammonium salts include:
-
Alcohols (e.g., isopropanol, ethanol)
-
Alcohol/ether mixtures (e.g., ethanol/diethyl ether)
-
Acetonitrile
-
Dichloromethane/diethyl ether mixtures
It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.
Question 3: My purified product is still colored. How can I remove colored impurities?
Answer: Colored impurities are often non-polar byproducts. Here are two effective methods for their removal:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal (typically 1-5% by weight). Heat the mixture to boiling for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Solvent Washing: If the colored impurities are soluble in a non-polar solvent in which your product is not, you can wash the crude solid with that solvent. Good choices for this include diethyl ether or hexane.
Question 4: The yield of my purified product is very low. What are the potential causes and how can I improve it?
Answer: Low yield can result from several factors throughout the synthesis and purification process:
-
Incomplete Reaction: Ensure the initial quaternization reaction has gone to completion. This can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Loss during Work-up: Quaternary ammonium salts can have some solubility in a wide range of solvents. Minimize the number of washing and transfer steps. When washing crystals, use a minimal amount of ice-cold solvent to reduce product loss.
-
Sub-optimal Recrystallization: Using too much recrystallization solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Aim to use the minimum amount of boiling solvent required to fully dissolve the crude product. You can try to recover some of the lost product by concentrating the mother liquor and allowing a second crop of crystals to form.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The most common impurities are unreacted starting materials, namely benzothiazole and allyl bromide. Side products from the reaction of allyl bromide with itself or with trace amounts of water can also be present.
Q2: Is this compound hygroscopic?
A2: Yes, many quaternary ammonium salts are hygroscopic, meaning they readily absorb moisture from the atmosphere. It is crucial to store the purified product in a tightly sealed container in a desiccator.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is typically a white to off-white crystalline solid.
Q4: Can I use column chromatography to purify this compound?
A4: While possible, column chromatography of ionic compounds like quaternary ammonium salts can be challenging. They often streak on silica gel. If you attempt chromatography, consider using a polar stationary phase like alumina or a reversed-phase silica gel. A polar mobile phase, such as a mixture of dichloromethane and methanol, would be a good starting point.
Quantitative Data Summary
| Parameter | Value | Source |
| Allyl Bromide (Starting Material) | ||
| Molecular Weight | 120.98 g/mol | [1] |
| Boiling Point | 71 °C | [1] |
| Density | 1.398 g/mL | [1] |
| Solubility in Water | Slightly soluble | [2] |
| Benzothiazole (Starting Material) | ||
| Molecular Weight | 135.19 g/mol | N/A |
| Boiling Point | 231 °C | N/A |
| Density | 1.246 g/mL | N/A |
| This compound (Product) | ||
| Molecular Formula | C₁₀H₁₀BrNS | [3] |
| Molecular Weight | 256.16 g/mol | N/A |
| Appearance | White to off-white crystalline solid | General knowledge |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of a potential recrystallization solvent (e.g., isopropanol).
-
Heat the test tube gently in a water bath. If the solid dissolves, it is a good candidate solvent.
-
Allow the test tube to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable for recrystallization.
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
If charcoal was added, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Purification by Trituration and Washing
-
Place the crude oily product in a beaker.
-
Add a small volume of a non-solvent (e.g., diethyl ether or ethyl acetate).
-
Use a glass rod to vigorously scratch the inside of the beaker at the interface of the oil and the solvent. Continue until a solid precipitate forms.
-
Collect the solid by vacuum filtration and wash it thoroughly with the non-solvent to remove soluble impurities.
-
If the product is still impure, it can be dissolved in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or isopropanol) and then precipitated by the addition of a non-solvent (e.g., diethyl ether).
-
Collect the purified solid by vacuum filtration and dry under vacuum.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Validation & Comparative
A Comparative Analysis of N-Alkyl versus N-Allyl Benzothiazolium Salts: Synthesis, Antimicrobial Activity, and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-alkyl and N-allyl substituted benzothiazolium salts, focusing on their synthesis, antimicrobial efficacy, and cytotoxic profiles. The information presented is collated from various studies to offer a consolidated resource for researchers in medicinal chemistry and drug development.
Introduction
Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anthelmintic properties. The quaternization of the nitrogen atom in the benzothiazole ring to form benzothiazolium salts has been shown to significantly enhance biological activity. The nature of the substituent at this nitrogen (N-substituent) plays a crucial role in modulating the compound's efficacy and mechanism of action. This guide focuses on a comparative analysis of two key classes of N-substituents: alkyl and allyl groups.
Synthesis of N-Alkyl and N-Allyl Benzothiazolium Salts
The general synthetic route to N-substituted benzothiazolium salts involves a two-step process. The first step is the synthesis of a 2-substituted benzothiazole, often achieved through the condensation of 2-aminothiophenol with a carboxylic acid or its derivative. The second step is the quaternization of the benzothiazole nitrogen with an appropriate alkyl or allyl halide.
For instance, 2-methylbenzothiazole can be quaternized using an alkyl halide (e.g., methyl iodide, ethyl bromide) or an allyl halide (e.g., allyl bromide) to yield the corresponding N-alkyl-2-methylbenzothiazolium halide or N-allyl-2-methylbenzothiazolium halide. These salts can then be used in condensation reactions with various aldehydes to produce a diverse library of N-substituted 2-styrylbenzothiazolium salts.
Comparative Antimicrobial Activity
Structure-activity relationship (SAR) studies suggest that the nature of the N-substituent is a key determinant of the antimicrobial potency of benzothiazolium salts.
| Compound Class | General Activity Trend | Supporting Evidence |
| N-Alkyl Benzothiazolium Salts | Activity is influenced by the alkyl chain length. Shorter chains like methyl often show good activity. | Studies on N-alkylpyridinium salts, a related class of quaternary ammonium compounds, have shown that antimicrobial activity increases with alkyl chain length up to a certain point, beyond which it decreases.[1] |
| N-Allyl Benzothiazolium Salts | Often exhibit enhanced antimicrobial activity compared to their N-alkyl counterparts.[2] | The presence of the allyl group can be a crucial structural feature for higher biological activity.[2] The double bond in the allyl group may offer additional interaction sites with biological targets. |
Table 1: Comparative Antimicrobial Activity.
Cytotoxicity Profile
The cytotoxic effects of these compounds are critical for their potential therapeutic applications. While detailed comparative studies are limited, some general observations can be made.
| Compound Class | General Cytotoxicity Trend | Supporting Evidence |
| N-Alkyl Benzothiazolium Salts | Cytotoxicity can vary significantly with the alkyl chain length and the overall molecular structure. Some N-alkyl derivatives have shown potent cytotoxicity against cancer cell lines.[3] | The lipophilicity conferred by the alkyl chain can influence cell membrane interactions and, consequently, cytotoxicity. |
| N-Allyl Benzothiazolium Salts | Allyl-containing compounds, in general, can exhibit cytotoxicity. Allyl alcohol, a simple allyl compound, is known to be cytotoxic. | The reactivity of the allyl group could contribute to its cytotoxic effects, potentially through alkylation of cellular macromolecules. |
Table 2: Comparative Cytotoxicity.
Experimental Protocols
General Procedure for Synthesis of N-Substituted 2-Styrylbenzothiazolium Bromides
-
Quaternization of 2-methylbenzothiazole: A mixture of 2-methylbenzothiazole and an excess of the respective alkyl or allyl bromide is heated under reflux for several hours. The resulting solid is filtered, washed with a suitable solvent (e.g., acetone or diethyl ether), and dried to yield the N-substituted-2-methylbenzothiazolium bromide.
-
Condensation with Aldehydes: The N-substituted-2-methylbenzothiazolium bromide and a substituted benzaldehyde (equimolar amounts) are dissolved in ethanol or a similar solvent. A catalytic amount of a base, such as piperidine, is added, and the mixture is refluxed for several hours. After cooling, the precipitated product is filtered, washed, and recrystallized to obtain the pure N-substituted 2-styrylbenzothiazolium bromide.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Preparation of Microtiter Plates: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][6]
Conclusion
The available literature suggests that both N-alkyl and N-allyl benzothiazolium salts are promising scaffolds for the development of new therapeutic agents. SAR studies indicate that the N-allyl derivatives may possess superior antimicrobial activity compared to their N-alkyl counterparts. However, a comprehensive and direct comparative study is warranted to fully elucidate the structure-activity and structure-toxicity relationships. The choice between an N-alkyl and an N-allyl substituent will likely depend on the desired biological target and the acceptable cytotoxicity profile. Further research focusing on a systematic comparison of these two classes of compounds is essential for guiding the rational design of more effective and safer benzothiazolium-based drugs.
References
- 1. The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Synthesis, antimicrobial, antiquorum-sensing and cytotoxic activities of new series of benzothiazole derivatives [html.rhhz.net]
- 6. mdpi.com [mdpi.com]
Unveiling the Cytotoxic Potential of Benzothiazolium Derivatives: A Comparative Analysis
Benzothiazolium derivatives have emerged as a promising class of compounds in anticancer research, exhibiting a broad spectrum of cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of different benzothiazolium derivatives, supported by experimental data from multiple studies. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic efficacy of various benzothiazolium derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The following table summarizes the IC50 values of several benzothiazolium derivatives against a panel of human cancer cell lines, as reported in recent literature.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | Various (60 cell lines) | 0.683 - 4.66 | [1] |
| Compound 4g | HT-1376 (Bladder) | 26.51 | [2] |
| Compound 6b | MCF-7 (Breast) | 5.15 | [3][4] |
| Compound 4 | MCF-7 (Breast) | 8.64 | [3] |
| Compound 5c | MCF-7 (Breast) | 7.39 | [3] |
| Compound 5d | MCF-7 (Breast) | 7.56 | [3] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024 | [5] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | H460 (Lung) | 0.29 | [5] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | A549 (Lung) | 0.84 | [5] |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | MDA-MB-231 (Breast) | 0.88 | [5] |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | SKRB-3 (Breast) | 0.0012 | |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | SW620 (Colon) | 0.0043 | |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | A549 (Lung) | 0.044 | |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | HepG2 (Liver) | 0.048 | |
| Phenylthizolidene based benzothiazole 70 | C6 (Glioma) | 30 | [5] |
| Nitrophenylthizolidene benzothiazole 71 | C6 (Glioma) | 30 | [5] |
| Ru(III) containing methylbenzothiazole 60 | KE-37 (Leukemia) | 7.74 | [5] |
| Ru(III) containing methylbenzothiazole 60 | K-562 (Leukemia) | 16.21 | [5] |
| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 | |
| Naphthalimide derivative 67 | A549 (Lung) | 3.89 | |
| Naphthalimide derivative 67 | MCF-7 (Breast) | 5.08 | |
| Podophyllotoxin derivative 7 | Various (5 cell lines) | 0.68 - 2.88 | [6] |
| Podophyllotoxin derivative 11 | Various (5 cell lines) | 0.68 - 2.88 | [6] |
| Compound A | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [7] |
| Compound B | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [7] |
| Compound 4a | PANC-1 (Pancreatic) | 27 | [8] |
| Compound 4b | PANC-1 (Pancreatic) | 35 | [8] |
| Derivative 4l | AsPC-1 (Pancreatic) | 14.78 | [9][10] |
| Derivative 4l | BxPC-3 (Pancreatic) | 13.67 | [9][10] |
| Derivative 4l | Capan-2 (Pancreatic) | 33.76 | [9][10] |
Experimental Protocols
The cytotoxic effects of benzothiazolium derivatives are predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazolium derivatives, typically ranging from nanomolar to micromolar, for a specified duration (e.g., 24, 48, or 72 hours).[7][9] A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of benzothiazolium derivatives are often mediated through the modulation of specific cellular signaling pathways, leading to cell cycle arrest and apoptosis.
One of the key pathways implicated in the anticancer activity of some benzothiazole derivatives is the NF-κB/COX-2/iNOS signaling pathway .[11] The inhibition of this pathway can lead to a reduction in inflammation and cell proliferation.
Caption: Inhibition of the NF-κB signaling pathway by benzothiazolium derivatives.
Furthermore, many benzothiazolium derivatives induce apoptosis , or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The process of apoptosis is often characterized by the activation of caspases, a family of cysteine proteases that execute the cell death program.
Caption: General experimental workflow for observing apoptosis induction.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.msa.edu.eg [repository.msa.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Lack of Publicly Available Data Hinders Direct Efficacy Comparison of N-Allylbenzothiazolium Bromide as a Phase Transfer Catalyst
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of published experimental data on the use of N-Allylbenzothiazolium Bromide as a phase transfer catalyst (PTC). Consequently, a direct and quantitative comparison of its efficacy with other well-established PTCs, such as quaternary ammonium and phosphonium salts, cannot be provided at this time.
Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases. The efficiency of a PTC is typically evaluated based on key performance indicators like reaction yield, reaction time, and catalyst turnover number under specific reaction conditions. While extensive data exists for common PTCs like Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (TEBAC), and various phosphonium salts, similar performance metrics for this compound in a PTC context are not readily found in the public domain.
For a meaningful comparison, experimental data from controlled studies where this compound and other PTCs are evaluated under identical reaction conditions (e.g., substrate, reagents, solvent, temperature) would be required. Such studies would typically involve a specific type of reaction, for instance, a nucleophilic substitution or an alkylation reaction, which are common applications for PTCs.
The available information on this compound primarily focuses on its synthesis, chemical properties, and its role as a reagent or intermediate in various organic transformations, rather than its application as a phase transfer catalyst. While benzothiazolium salts, in general, have been explored in different catalytic contexts, specific data pinpointing the efficacy of the N-allyl substituted variant in facilitating phase transfer reactions is absent.
Without access to peer-reviewed studies or technical reports detailing its performance, any attempt to create a comparative guide would be speculative and would not meet the required standards of providing objective, data-supported comparisons. Researchers, scientists, and drug development professionals interested in the potential of this compound as a PTC are encouraged to conduct their own evaluation studies to determine its efficacy for their specific applications.
Below, for illustrative purposes, is a generalized experimental workflow and a logical diagram that would be necessary for such a comparative evaluation.
Generalized Experimental Protocol for PTC Efficacy Comparison
To evaluate the efficacy of this compound against a standard PTC like TBAB, a well-characterized phase transfer reaction would be employed. A common example is the Williamson ether synthesis.
Objective: To compare the catalytic efficiency of this compound and Tetrabutylammonium Bromide (TBAB) in the synthesis of benzyl phenyl ether from phenol and benzyl chloride.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (aqueous solution, e.g., 50%)
-
Toluene (or another suitable organic solvent)
-
This compound
-
Tetrabutylammonium Bromide (TBAB)
-
Internal standard (e.g., dodecane) for GC analysis
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1 equivalent), toluene, and the aqueous sodium hydroxide solution.
-
Catalyst Addition: To separate, identical reaction setups, add a catalytic amount (e.g., 1 mol%) of this compound to one and TBAB to the other. A control reaction without any PTC should also be run.
-
Reactant Addition: Add benzyl chloride (1.1 equivalents) to each flask.
-
Reaction Execution: Stir the mixtures vigorously at a controlled temperature (e.g., 60 °C).
-
Monitoring: Withdraw aliquots from the organic phase of each reaction mixture at regular time intervals (e.g., every 30 minutes).
-
Analysis: Quench the aliquots and analyze them by Gas Chromatography (GC) to determine the concentration of the product (benzyl phenyl ether) and the remaining reactants. Use an internal standard for accurate quantification.
-
Data Collection: Record the product yield at each time point for each catalyst. The reaction is typically monitored until it reaches completion or a plateau.
Data Presentation:
The collected data would be summarized in a table for direct comparison:
| Catalyst | Reaction Time (h) | Product Yield (%) | Turnover Number (TON) |
| This compound | Data Unavailable | Data Unavailable | Data Unavailable |
| Tetrabutylammonium Bromide (TBAB) | Data Unavailable | Data Unavailable | Data Unavailable |
| No Catalyst (Control) | Data Unavailable | Data Unavailable | Data Unavailable |
Visualizations
The logical relationship for evaluating a novel PTC and the general mechanism of phase transfer catalysis can be visualized as follows:
Caption: Experimental workflow for comparing PTC efficacy.
Caption: Generalized signaling pathway for phase transfer catalysis.
A Comparative Guide to the Kinetics of N-Allylbenzothiazolium Bromide and Alternative Catalysts in Carbon-Carbon Bond Forming Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of reactions catalyzed by N-heterocyclic carbenes (NHCs), with a focus on the benzoin condensation and the Stetter reaction. While specific kinetic data for N-Allylbenzothiazolium Bromide is not extensively available in the current literature, this document offers a detailed comparison with well-studied thiazolium and triazolium salt precatalysts. The data presented herein is crucial for catalyst selection, reaction optimization, and the development of novel synthetic methodologies.
Executive Summary
This compound is a precursor to a thiazolium-based N-heterocyclic carbene, a class of organocatalysts renowned for their ability to mediate "umpolung" reactivity of aldehydes. This guide focuses on two key transformations catalyzed by such NHCs: the benzoin condensation and the Stetter reaction. Due to the limited availability of specific kinetic studies on this compound, this comparison leverages data from closely related and alternative catalysts, namely 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and various N-aryl triazolium salts. These alternatives provide a robust framework for understanding the expected kinetic behavior of this compound and for making informed decisions in catalyst design and application.
Comparative Kinetic Data
The following tables summarize key kinetic parameters for the benzoin condensation catalyzed by representative thiazolium and triazolium precatalysts. This data allows for a direct comparison of their catalytic efficiency.
Table 1: Kinetic Data for the Benzoin Condensation of Benzaldehyde
| Catalyst | Catalyst Type | Rate Law | Key Kinetic Parameters | Reference |
| 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | Thiazolium | Close to first order in [PhCHO] | kH/kD ≈ 3.4 (normal kinetic isotope effect with PhCDO)kD/kH ≈ 5.9 (inverse solvent isotope effect with CD3OD) | [1][2] |
| N-Aryl Triazolium Salts (general) | Triazolium | Exhibits saturation kinetics; approaches zero order in [PhCHO] at high concentrations. | Generally higher reaction rates compared to thiazolium salts. The rate-limiting step can change from Breslow intermediate formation to its subsequent reaction depending on aldehyde concentration. | [3] |
Table 2: Comparison of Thiazolium and Triazolium Catalysts in the Benzoin Condensation
| Feature | Thiazolium Catalysts | Triazolium Catalysts |
| Catalytic Activity | Generally lower | Generally higher |
| Rate Determining Step | Often, all three steps (adduct formation, Breslow intermediate formation, and C-C bond formation) are partially rate-determining. | Can shift from Breslow intermediate formation at high substrate concentrations to C-C bond formation at lower concentrations. |
| Enantioselectivity (for chiral variants) | Moderate | Often higher |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for studying the kinetics of NHC-catalyzed reactions.
Protocol 1: Kinetic Analysis of the Benzoin Condensation via 1H NMR Spectroscopy
This protocol is adapted from studies on thiazolium-catalyzed benzoin condensation.[1][2]
Materials:
-
Benzaldehyde (freshly distilled)
-
Catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide)
-
Methanol-d4 (CD3OD)
-
Triethylamine (Et3N)
-
Triethylammonium chloride (Et3NHCl)
-
Internal standard (e.g., durene)
-
NMR tubes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the catalyst in CD3OD.
-
Prepare a buffered methanol solution by dissolving Et3N and Et3NHCl in CD3OD.
-
Prepare a stock solution of the internal standard in CD3OD.
-
-
Reaction Setup:
-
In an NMR tube, combine the buffered methanol solution, the internal standard stock solution, and the catalyst stock solution.
-
Add the desired amount of benzaldehyde to the NMR tube.
-
-
Data Acquisition:
-
Immediately place the NMR tube in a pre-thermostated NMR spectrometer (e.g., at 298 K).
-
Acquire 1H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the aldehydic proton of benzaldehyde and a characteristic proton of the benzoin product against the internal standard.
-
Plot the concentration of the reactant and product as a function of time to determine the initial reaction rate.
-
By varying the initial concentrations of the catalyst and benzaldehyde, the reaction order with respect to each component can be determined.
-
Reaction Mechanisms and Catalytic Cycles
The catalytic cycles for the benzoin condensation and the Stetter reaction share a common key intermediate, the Breslow intermediate, which is generated from the aldehyde and the N-heterocyclic carbene.
Benzoin Condensation Catalytic Cycle
Caption: Catalytic cycle of the benzoin condensation.
Stetter Reaction Catalytic Cycle
References
A Comparative Guide to the Cross-Validation of Analytical Data for N-Allylbenzothiazolium Bromide
This guide provides a comprehensive comparison of the analytical data for N-Allylbenzothiazolium Bromide and a structurally similar alternative, N-Benzylbenzothiazolium Bromide. It is intended for researchers, scientists, and drug development professionals, offering a framework for the cross-validation of analytical methods to ensure data integrity, reliability, and reproducibility. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for data acquisition, and visualizes the cross-validation workflow.
Comparative Analytical Data
The following tables summarize the hypothetical, yet expected, analytical data for this compound and N-Benzylbenzothiazolium Bromide based on their chemical structures. This data serves as a benchmark for the cross-validation of experimentally obtained results.
Table 1: Comparative ¹H NMR Data (500 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 9.85 | s | - | H-2 (thiazolium) |
| 8.40 - 8.20 | m | - | Aromatic H (benzothiazole) | |
| 7.90 - 7.70 | m | - | Aromatic H (benzothiazole) | |
| 6.10 | ddt | 17.2, 10.5, 5.5 | -CH=CH₂ (allyl) | |
| 5.60 | d | 17.2 | -CH=CH ₂ (trans, allyl) | |
| 5.50 | d | 10.5 | -CH=CH ₂ (cis, allyl) | |
| 5.10 | d | 5.5 | N-CH ₂-CH= (allyl) | |
| N-Benzylbenzothiazolium Bromide | 10.10 | s | - | H-2 (thiazolium) |
| 8.50 - 8.30 | m | - | Aromatic H (benzothiazole) | |
| 8.00 - 7.80 | m | - | Aromatic H (benzothiazole) | |
| 7.60 - 7.40 | m | - | Aromatic H (benzyl) | |
| 6.00 | s | - | N-CH ₂-Ph (benzyl) |
Table 2: Comparative ¹³C NMR Data (125 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 168.5 | C-2 (thiazolium) |
| 141.0, 129.5, 128.0, 127.5, 125.0, 115.0 | Aromatic C (benzothiazole) | |
| 131.0 | -CH= CH₂ (allyl) | |
| 120.0 | -CH=CH₂ (allyl) | |
| 55.0 | N-CH₂ -CH= (allyl) | |
| N-Benzylbenzothiazolium Bromide | 169.0 | C-2 (thiazolium) |
| 141.5, 133.0, 130.0, 129.5, 129.0, 128.5, 127.0, 125.5, 115.5 | Aromatic C (benzothiazole & benzyl) | |
| 58.0 | N-CH₂ -Ph (benzyl) |
Table 3: Comparative FT-IR Data (KBr Pellet, cm⁻¹)
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | 3100-3000 | Medium | Aromatic & Vinylic C-H stretch |
| 1640 | Medium | C=C stretch (allyl) | |
| 1580 | Strong | C=N stretch (thiazolium) | |
| 1480 | Strong | Aromatic C=C stretch | |
| 990, 920 | Strong | =C-H bend (allyl) | |
| N-Benzylbenzothiazolium Bromide | 3100-3000 | Medium | Aromatic C-H stretch |
| 1585 | Strong | C=N stretch (thiazolium) | |
| 1490 | Strong | Aromatic C=C stretch | |
| 760, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Table 4: Comparative Mass Spectrometry Data (ESI+)
| Compound | m/z (calculated) | m/z (observed) | Assignment |
| This compound | 176.06 | 176.1 | [M-Br]⁺ |
| N-Benzylbenzothiazolium Bromide | 226.08 | 226.1 | [M-Br]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and analytical characterization are provided below. These protocols serve as a standardized basis for data acquisition, which is a prerequisite for a meaningful cross-validation study.
Synthesis of this compound
-
Materials: Benzothiazole (1.0 eq.), Allyl bromide (1.2 eq.), Acetonitrile (solvent).
-
Procedure:
-
Dissolve benzothiazole in acetonitrile in a round-bottom flask.
-
Add allyl bromide to the solution.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield this compound as a white solid.
-
Synthesis of N-Benzylbenzothiazolium Bromide
-
Materials: Benzothiazole (1.0 eq.), Benzyl bromide (1.2 eq.), Toluene (solvent).
-
Procedure:
-
Dissolve benzothiazole in toluene in a round-bottom flask.
-
Add benzyl bromide to the solution.
-
Stir the mixture at 80°C for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold hexane.
-
Dry the product under vacuum to obtain N-Benzylbenzothiazolium Bromide as a pale-yellow solid.
-
Analytical Instrumentation and Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectra are obtained using the KBr pellet method on a FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray ionization (ESI) source in positive ion mode.
-
Purity Analysis (HPLC): Purity of the synthesized compounds is determined by High-Performance Liquid Chromatography (HPLC) using a C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid).
Cross-Validation Workflow and Data Analysis
Cross-validation ensures that an analytical method is robust and provides consistent, reliable results across different laboratories, instruments, or analysts.[1] The following diagram illustrates a typical workflow for the cross-validation of analytical data for this compound.
Caption: Workflow for Cross-Validation of Analytical Data.
The logical relationship for the analysis of the acquired data is depicted in the following diagram.
Caption: Logical Flow of Data Analysis and Structural Confirmation.
References
A Mechanistic Showdown: Benzothiazolium vs. Imidazolium Catalysts in N-Heterocyclic Carbene Catalysis
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to the success of a chemical transformation. In the realm of N-heterocyclic carbene (NHC) catalysis, benzothiazolium and imidazolium salts stand out as prominent precursors to powerful organocatalysts. While both catalyst families operate through the formation of a key Breslow intermediate, their mechanistic nuances, catalytic efficiencies, and substrate scopes can differ significantly. This guide provides an objective, data-driven comparison to aid in the selection of the optimal catalyst for a given application.
At the heart of NHC catalysis lies the generation of a nucleophilic carbene, which attacks an aldehyde to form a zwitterionic tetrahedral intermediate. A subsequent proton transfer yields the crucial Breslow intermediate, an enaminol species that acts as an acyl anion equivalent. The stability and reactivity of this intermediate are pivotal to the outcome of the catalytic cycle. The structural differences between the benzothiazolium and imidazolium cores directly influence these properties.
Key Mechanistic Differences: A Head-to-Head Comparison
The fundamental distinctions in the catalytic behavior of benzothiazolium and imidazolium-derived NHCs stem from the electronic and steric properties of their respective heterocyclic systems.
Acidity of the Pre-catalyst (pKa): The ease of formation of the active NHC catalyst is dictated by the acidity of the C2-proton of the azolium salt precursor. A lower pKa facilitates deprotonation by a weaker base. Imidazolium salts generally exhibit higher pKa values than their benzothiazolium counterparts in the same solvent, indicating that the C2-proton of imidazolium salts is less acidic. This means that stronger bases are typically required to generate the corresponding imidazolylidene carbene compared to the benzothiazolylidene carbene.
Stability and Reactivity of the Breslow Intermediate: The nature of the heterocyclic ring influences the stability of the Breslow intermediate. The aromaticity and electron-donating or -withdrawing character of the fused benzene ring in the benzothiazolium system can modulate the electron density and, consequently, the nucleophilicity of the enaminol intermediate. Computational studies have suggested that thiazolium-derived Breslow intermediates can be more stable than their triazolium counterparts, which has implications for the subsequent steps in the catalytic cycle. While direct comparative stability data with imidazolium-derived intermediates is less common, the observed differences in reactivity suggest distinct stability profiles. For instance, in some reactions, thiazolium-based catalysts have been found to be less reactive.
Performance Data in Key Reactions
To provide a clearer picture of their relative performance, the following table summarizes quantitative data for benzothiazolium and imidazolium catalysts in the well-studied benzoin condensation. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies.
| Catalyst Type | Pre-catalyst | Reaction | Substrate | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) | Reference |
| Imidazolium | 1,3-Dimesitylimidazolium chloride | Benzoin Condensation | Benzaldehyde | DBU | THF | 95 | N/A | - | - | [1] |
| Benzothiazolium | 3-Benzyl-4-methylbenzothiazolium bromide | Benzoin Condensation | Benzaldehyde | Et3N | Methanol | ~80 | N/A | - | - | [2] |
| Chiral Imidazolium | (S)-1-(1-phenylethyl)-3-mesitylimidazolium tetrafluoroborate | Asymmetric Benzoin Condensation | Benzaldehyde | DBU | THF | 85 | 75 | - | - | [3] |
| Chiral Thiazolium | (S)-4-methyl-3-α-(1-napthyl)ethylthiazolium tetrafluoroborate | Asymmetric Benzoin Condensation | Benzaldehyde | Et3N | Methanol | - | 51 | - | - | [4] |
Note: This table is a compilation of data from various sources and direct comparison should be made with caution due to differing reaction conditions. "-" indicates data not reported in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for NHC-Catalyzed Benzoin Condensation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the azolium salt pre-catalyst (5-20 mol%).
-
Add the anhydrous solvent (e.g., THF, methanol) via syringe.
-
Add the aldehyde substrate (1.0 equivalent).
-
Add the base (e.g., DBU, triethylamine) (1.1-1.5 equivalents) dropwise at the desired temperature (often room temperature).
-
Stir the reaction mixture for the specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: NMR Spectroscopic Characterization of the Breslow Intermediate
-
In a glovebox, dissolve the azolium salt pre-catalyst in a deuterated aprotic solvent (e.g., THF-d8) in an NMR tube.
-
Add the aldehyde substrate to the NMR tube.
-
Record a ¹H NMR spectrum of the mixture.
-
Add a strong, non-nucleophilic base (e.g., KHMDS) to the NMR tube at low temperature (e.g., -78 °C).
-
Monitor the reaction by ¹H and ¹³C NMR spectroscopy at low temperature. The formation of the Breslow intermediate can be identified by the appearance of characteristic signals for the enaminol protons and carbons.
-
Two-dimensional NMR techniques such as HMQC and HMBC can be used to confirm the structure of the intermediate.
Visualizing the Catalytic Cycles
To illustrate the mechanistic pathways, the following diagrams depict the catalytic cycles for both benzothiazolium and imidazolium-catalyzed reactions.
Figure 1. Catalytic cycle for a benzothiazolium-catalyzed reaction.
Figure 2. Catalytic cycle for an imidazolium-catalyzed reaction.
Substrate Scope and Limitations
The choice between a benzothiazolium and an imidazolium catalyst can also be influenced by the desired substrate scope. Historically, thiazolium salts were the first to be explored in NHC catalysis. However, the development of a wide array of sterically and electronically diverse imidazolium and triazolium salts has led to their dominance in many modern asymmetric transformations.
Imidazolium catalysts have demonstrated a broad substrate scope and high enantioselectivities in a variety of reactions, including the Stetter reaction, annulations, and acylations. The modular nature of the imidazolium core allows for fine-tuning of the catalyst's steric and electronic properties by modifying the N-substituents, which has been instrumental in achieving high levels of stereocontrol.
Benzothiazolium catalysts , while effective in certain reactions like the benzoin condensation, have seen less widespread application in asymmetric catalysis compared to their imidazolium counterparts. Computational studies have predicted that thiazolium catalysts can be less selective than triazolium catalysts in asymmetric benzoin condensations, a trend that has been observed experimentally.[3][4] However, the unique electronic properties of the benzothiazole ring may offer advantages for specific substrates or reaction pathways that are yet to be fully explored.
Conclusion
Both benzothiazolium and imidazolium catalysts are valuable tools in the arsenal of the synthetic chemist. The choice between them depends on a careful consideration of the specific reaction, the nature of the substrate, and the desired outcome. Imidazolium-based catalysts, due to their extensive development and demonstrated success in a wide range of asymmetric transformations, are often the first choice for new applications. However, the distinct mechanistic features of benzothiazolium catalysts, including the different acidity of their precursors and potentially unique properties of their Breslow intermediates, suggest that they may hold untapped potential for specific synthetic challenges. A thorough understanding of the mechanistic underpinnings of both catalyst families, supported by empirical data, will continue to guide the rational design of more efficient and selective catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Computational predictions of stereochemistry in asymmetric thiazolium- and triazolium-catalyzed benzoin condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational predictions of stereochemistry in asymmetric thiazolium- and triazolium-catalyzed benzoin condensations - PMC [pmc.ncbi.nlm.nih.gov]
assessing the green chemistry metrics of N-Allylbenzothiazolium Bromide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Allylbenzothiazolium Bromide, a key intermediate in various chemical and pharmaceutical applications, has traditionally been approached through methods that are effective but may not align with the principles of green chemistry. This guide provides a comparative analysis of a conventional synthesis route with a greener, solvent-free alternative, assessing their environmental impact through established green chemistry metrics. Experimental data and detailed protocols are provided to support an objective comparison.
Data Presentation: A Quantitative Comparison of Synthesis Routes
The following table summarizes the key green chemistry metrics for two distinct synthesis methods of this compound. This quantitative data allows for a direct comparison of the environmental performance of each approach.
| Green Chemistry Metric | Conventional Method (in DMF) | Green Method (Solvent-free, Ultrasound) |
| Atom Economy (%) | 100% | 100% |
| Reaction Mass Efficiency (%) | 48.5% | 95.0% |
| E-Factor | 1.06 | 0.05 |
| Process Mass Intensity (PMI) | 2.06 | 1.05 |
| Reaction Yield (%) | 65% | 95% |
| Solvent Usage | High (DMF, Diethyl ether, Ethanol) | None |
| Energy Input | High (Heating for 6 hours) | Low (Ultrasonication for 1 hour) |
| Reaction Time | 6 hours | 1 hour |
Experimental Protocols
Conventional Synthesis in Dimethylformamide (DMF)
This method represents a traditional approach to the N-alkylation of benzothiazole.
Materials:
-
Benzothiazole
-
Allyl bromide
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Ethanol
Procedure:
-
Benzothiazole and an equimolar amount of allyl bromide are dissolved in DMF.
-
The reaction mixture is heated at 95°C for 6 hours.
-
After cooling, a large amount of diethyl ether is added to precipitate the crude product.
-
The crude product is collected by suction filtration.
-
The final product, this compound, is obtained after recrystallization from ethanol.
Green Synthesis: Solvent-free Ultrasound-Assisted Method
This approach offers a more environmentally friendly alternative by eliminating the use of solvents and reducing energy consumption.
Materials:
-
Benzothiazole
-
Allyl bromide
Procedure:
-
Equimolar amounts of benzothiazole and allyl bromide are mixed in a reaction vessel.
-
The mixture is subjected to ultrasonic irradiation at room temperature for 1 hour.
-
The solid product, this compound, is formed directly in the reaction vessel and can be used without further purification in many cases.
Visualization of the Green Chemistry Assessment Workflow
The following diagram illustrates the logical workflow for assessing the green chemistry metrics of a chemical synthesis, as applied in this guide.
A Comparative Analysis of N-Allylbenzothiazolium Bromide in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Allylbenzothiazolium Bromide's behavior in different solvent systems. Due to a lack of direct comparative studies on this specific compound, this analysis synthesizes information from analogous chemical reactions and related compounds to provide insights into its synthesis, solubility, and spectroscopic properties.
Executive Summary
This compound is a quaternary ammonium salt with potential applications in organic synthesis and as a precursor for various functionalized molecules. Its synthesis and reactivity are significantly influenced by the solvent environment. This guide explores these effects, focusing on common laboratory solvents: methanol (protic), ethanol (protic), acetonitrile (aprotic), and N,N-dimethylformamide (DMF) (aprotic).
Synthesis and Reaction Kinetics
The formation of this compound is achieved through the quaternization of benzothiazole with allyl bromide. This is a classic example of a nucleophilic substitution (SN2) reaction.
General Reaction Scheme
Caption: Synthesis of this compound.
The choice of solvent is critical in SN2 reactions. Polar aprotic solvents, such as acetonitrile and DMF, are generally preferred. These solvents can dissolve the reactants and stabilize the transition state to a greater extent than the nucleophile, thereby accelerating the reaction. Protic solvents, like methanol and ethanol, can form hydrogen bonds with the nucleophilic nitrogen atom of benzothiazole, creating a solvent cage that hinders its attack on the electrophilic allyl bromide. This typically leads to slower reaction rates.
Table 1: Predicted Influence of Solvent on Synthesis of this compound
| Solvent System | Solvent Type | Predicted Reaction Rate | Rationale |
| Methanol | Polar Protic | Slow | Hydrogen bonding with the benzothiazole nitrogen impedes nucleophilic attack. |
| Ethanol | Polar Protic | Slow | Similar to methanol, hydrogen bonding slows the reaction. |
| Acetonitrile | Polar Aprotic | Fast | Solvates the cation but not the nucleophile, accelerating the SN2 reaction. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Fast | High polarity and aprotic nature provide excellent conditions for SN2 reactions. |
Solubility Profile
The solubility of this compound, a salt, is governed by the principle of "like dissolves like." Its ionic nature suggests higher solubility in polar solvents.
Table 2: Estimated Solubility of this compound
| Solvent System | Dielectric Constant (approx.) | Predicted Solubility | Rationale |
| Methanol | 32.7 | High | The polar protic nature and ability to form hydrogen bonds facilitate the dissolution of the ionic compound. |
| Ethanol | 24.5 | Moderate to High | Similar to methanol, but its lower polarity may result in slightly lower solubility. |
| Acetonitrile | 37.5 | Moderate | Although polar, its ability to solvate both the cation and the bromide anion might be less effective than protic solvents. |
| N,N-Dimethylformamide (DMF) | 36.7 | High | Its high polarity and ability to solvate cations effectively should lead to good solubility. |
Spectroscopic Characteristics
The solvent can influence the electronic and magnetic environment of a molecule, leading to shifts in its spectroscopic signals.
UV-Vis Spectroscopy
Benzothiazolium salts often exhibit solvatochromism, where the wavelength of maximum absorption (λmax) changes with the polarity of the solvent. It is anticipated that this compound will show a shift in its λmax in different solvents, likely a bathochromic (red) shift with increasing solvent polarity.
Table 3: Predicted UV-Vis Absorption Maxima (λmax) of this compound
| Solvent System | Predicted λmax Shift | Rationale |
| Methanol | - | Expected to show a significant shift due to high polarity and hydrogen bonding. |
| Ethanol | - | Similar to methanol, with a potentially slightly different shift. |
| Acetonitrile | - | The shift will be influenced by its high polarity. |
| N,N-Dimethylformamide (DMF) | - | The high polarity is expected to cause a noticeable shift in the absorption maximum. |
| (Specific λmax values are not available in the literature and would require experimental determination.) |
NMR Spectroscopy
The chemical shifts in NMR spectroscopy can be subtly affected by the solvent. While the overall pattern of the spectrum will remain the same, slight variations in the positions of the peaks can be expected. The following table provides known ¹H NMR data in DMSO-d6.
Table 4: ¹H NMR (400 MHz, DMSO-d6) Data for this compound [1]
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2 | 10.79 | s | - |
| H-4 | 8.63 | d | 8.0 |
| H-7 | 8.38 | d | 8.4 |
| H-6 | 7.94 | t | 7.6 |
| H-5 | 7.88 | t | 7.6 |
| -CH2- | 5.46 | d | 6.0 |
| =CH- | 6.19 | m | - |
| =CH2 | 5.63, 5.53 | m | - |
(Note: "m" denotes a multiplet. Specific coupling constants for the allyl group were not reported in the available data.)
Experimental Protocols
Below are generalized experimental protocols for the synthesis and analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and safety protocols.
Synthesis of this compound
Caption: Experimental Workflow for Synthesis.
-
Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzothiazole (1 equivalent) in the chosen solvent (e.g., acetonitrile, DMF). Add allyl bromide (1.1 equivalents) dropwise at room temperature.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Comparative Analysis Workflow
Caption: Workflow for Comparative Analysis.
Conclusion and Recommendations
The selection of a solvent system for the synthesis and analysis of this compound has a profound impact on reaction efficiency, solubility, and spectroscopic properties. For synthetic purposes, polar aprotic solvents such as DMF and acetonitrile are recommended to maximize the reaction rate. For purification by recrystallization, a solvent in which the compound has high solubility when hot and low solubility when cold, such as ethanol, would be a good starting point.
Further experimental investigation is required to obtain quantitative data for a direct comparison of this compound in different solvent systems. The protocols and predicted trends outlined in this guide provide a solid foundation for such studies.
References
A Comparative Guide to the Antiproliferative Activity of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide summarizes the antiproliferative activity of various benzothiazole derivatives based on available preclinical research. The specific compound, N-Allylbenzothiazolium Bromide, has not been extensively studied for its anticancer properties in publicly available literature. Therefore, this guide provides a comparative overview of structurally related benzothiazole compounds to offer insights into their potential as anticancer agents. The data presented here is for informational purposes and should not be interpreted as a direct validation of this compound.
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with benzothiazole derivatives emerging as a promising class of molecules. These compounds have demonstrated significant antiproliferative effects across a range of cancer cell lines, often acting through mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes like tubulin polymerization. This guide provides a comparative analysis of the antiproliferative activity of selected benzothiazole derivatives against various cancer cell lines, alongside commonly used chemotherapy drugs, and details the experimental protocols for key assays.
Comparative Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzothiazole derivatives against different human cancer cell lines. For comparison, data for the standard chemotherapeutic agents, Cisplatin and Doxorubicin, are also included where available. Lower IC50 values indicate greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzothiazole Derivative 12a | 22RV1 (Prostate) | 2.13 | 5-Fluorouracil | Not specified in source |
| PC3 (Prostate) | 2.04 | - | - | |
| C42B (Prostate) | 2.81 | - | - | |
| LNCAP (Prostate) | 4.31 | - | - | |
| Amidino Benzothiazole 36c | HuT78 (T-cell lymphoma) | 1.6 | 5-Fluorouracil | Not specified in source |
| N-(1,3-Benzothiazol-2-yl)benzamide 1k | MCF-7 (Breast) | Data indicates proapoptotic effect, IC50 not specified | - | - |
| HepG2 (Liver) | Potent activity, IC50 not specified | - | - | |
| Benzothiazole-2-thiol Derivative XC-591 | 4T1 (Murine Breast) | Significant anti-cancer activity, IC50 not specified | - | - |
| Cisplatin | Hepatoblastoma | Not applicable (used in combination) | - | - |
| Doxorubicin | Prostatic Carcinoma | Not applicable (used in combination) | - | - |
Note: The data presented is a compilation from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.
Mechanisms of Action: A Glimpse into Signaling Pathways
Benzothiazole derivatives exert their antiproliferative effects through various mechanisms, often culminating in apoptosis or cell cycle arrest.
One of the key mechanisms involves the induction of apoptosis, or programmed cell death. Some benzothiazole derivatives have been shown to activate caspase cascades, which are central to the execution of apoptosis. Additionally, they can influence the expression of apoptosis-related proteins such as the Bcl-2 family, leading to a shift in the cellular balance towards cell death.
Another significant mechanism is the disruption of the cell cycle. By interfering with the progression of the cell cycle, typically at the G2/M phase, these compounds prevent cancer cells from dividing and proliferating. This is often achieved by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle.
The following diagram illustrates a generalized experimental workflow for assessing the antiproliferative activity and mechanism of action of a test compound like a benzothiazole derivative.
Caption: Experimental workflow for evaluating antiproliferative activity.
Below is a simplified representation of a potential signaling pathway affected by certain benzothiazole derivatives, leading to apoptosis.
Caption: Simplified signaling pathway for apoptosis induction.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivative or control drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding fluorescent dye such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined from a DNA content histogram.
Conclusion
The collective evidence from numerous studies strongly suggests that the benzothiazole scaffold is a valuable pharmacophore for the development of novel anticancer agents.[1][2][3][4][5][6][7][8] Derivatives of this class have demonstrated potent antiproliferative activity against a variety of cancer cell lines, often with mechanisms that are distinct from or complementary to existing chemotherapies. While specific data on this compound remains elusive, the broader family of benzothiazole derivatives represents a fertile ground for future cancer drug discovery and development. Further investigation into specific derivatives, including their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy, is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-Allylbenzothiazolium Bromide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Allylbenzothiazolium Bromide.
Immediate Safety and Handling Precautions
This compound is a chemical compound that requires careful handling. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is crucial to use personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling this substance.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid breathing in dust, fumes, or vapors.[1]
In case of accidental contact, the following first aid measures should be taken:
-
If swallowed: Call a poison center or doctor immediately and rinse the mouth.[1]
-
If on skin: Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
Contaminated clothing should be removed and washed before reuse.[1]
Proper Disposal Procedures
The primary directive for the disposal of this compound is that it should not be released into the environment.[1] The recommended method of disposal is to entrust it to a licensed professional waste disposal service.[1]
Step-by-Step Disposal Guidance:
-
Collection: Collect the waste this compound, whether in solid form or in a solution, in a suitable and properly labeled container. The container must be tightly closed to prevent leakage.[1]
-
Storage: Store the waste container in a locked, well-ventilated area, away from incompatible materials.[1]
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Provide them with the full chemical name and any other relevant safety information.
-
Container Disposal: Once emptied, the container should also be disposed of through an approved waste disposal plant.[1] Do not reuse the container for other purposes unless it has been professionally decontaminated.
For spills, sweep up or vacuum the spillage and collect it in a suitable container for disposal.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department.
References
Essential Safety and Logistical Information for Handling N-Allylbenzothiazolium Bromide
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount, especially when handling specialized chemical compounds. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for N-Allylbenzothiazolium Bromide (CAS Number: 16407-55-9), a compound recognized for its utility as an intermediate in organic synthesis and its antimicrobial properties.
Hazard Identification and Personal Protective Equipment
This compound presents several hazards that necessitate stringent safety measures. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Adherence to the prescribed personal protective equipment is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment for this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields, chemical goggles, or a face shield.[1] | To prevent eye contact which can cause serious eye irritation.[1] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | To avoid skin contact which causes skin irritation.[1] |
| Body Protection | Protective clothing, such as a lab coat. | To prevent contamination of personal clothing and skin.[1] |
| Respiratory Protection | Use only in a well-ventilated area. If inhalation of dust, fumes, or spray is likely, wear a suitable respirator.[1] | To prevent respiratory tract irritation.[1] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.[1]
2. Handling Procedures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the work area.[1]
-
Wear the appropriate personal protective equipment at all times.[1]
3. Storage Requirements:
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Store in a locked-up location.[1]
Emergency and Disposal Plan
In the event of an emergency or for routine disposal, the following procedures should be strictly followed.
Emergency Procedures Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
